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(5-(3-Fluorophenyl)isoxazol-4-yl)methanol Documentation Hub

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  • Product: (5-(3-Fluorophenyl)isoxazol-4-yl)methanol
  • CAS: 1888763-74-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(3-fluorophenyl)-4-hydroxymethylisoxazole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-(3-fluorophenyl)-4-hydroxymethylisoxazole, a fluorinated heterocyclic compound with significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(3-fluorophenyl)-4-hydroxymethylisoxazole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific molecule is emerging, this document synthesizes established principles of isoxazole chemistry to present its core molecular properties, a proposed synthetic pathway, predicted spectroscopic data, and potential applications based on analogous structures.

Core Molecular Properties

5-(3-fluorophenyl)-4-hydroxymethylisoxazole possesses a unique combination of a fluorinated aromatic ring, a hydroxymethyl group, and an isoxazole core. This distinct architecture suggests its potential for tailored applications in drug design and development.

Molecular Formula: C₁₀H₈FNO₂

Molecular Weight: 193.17 g/mol

The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the hydroxymethyl group provides a site for further chemical modification or hydrogen bonding interactions.

PropertyValue
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
Monoisotopic Mass 193.0539 Da

Proposed Synthesis Pathway

A plausible and efficient synthesis of 5-(3-fluorophenyl)-4-hydroxymethylisoxazole can be achieved through a multi-step process commencing with the Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with hydroxylamine hydrochloride.

Synthesis_Pathway cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Isoxazole Ring Formation 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Chalcone_Intermediate 1-(3-Fluorophenyl)-3-hydroxyprop-2-en-1-one 3-Fluorobenzaldehyde->Chalcone_Intermediate NaOH, EtOH Hydroxyacetone Hydroxyacetone Hydroxyacetone->Chalcone_Intermediate Final_Product 5-(3-fluorophenyl)-4-hydroxymethylisoxazole Chalcone_Intermediate->Final_Product Base, Heat Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Final_Product

Caption: Proposed two-step synthesis of 5-(3-fluorophenyl)-4-hydroxymethylisoxazole.

Experimental Protocol: Synthesis of 5-(3-fluorophenyl)-4-hydroxymethylisoxazole

Part 1: Synthesis of 1-(3-Fluorophenyl)-3-hydroxyprop-2-en-1-one (Chalcone Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorobenzaldehyde (1.0 eq) and hydroxyacetone (1.1 eq) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.5 eq).

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with dilute HCl. The precipitated solid is filtered, washed with cold water, and dried under vacuum.

  • Purification: The crude chalcone intermediate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Synthesis of 5-(3-fluorophenyl)-4-hydroxymethylisoxazole

  • Reaction Mixture: To a solution of the purified chalcone intermediate (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base (e.g., sodium acetate or pyridine).

  • Cyclization: Reflux the reaction mixture for 8-12 hours. Monitor the formation of the isoxazole product by TLC.

  • Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water and purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure 5-(3-fluorophenyl)-4-hydroxymethylisoxazole.

Predicted Spectroscopic Data

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Based on the proposed structure, the following spectral characteristics are anticipated:

Technique Predicted Data
¹H NMR Signals corresponding to the aromatic protons of the fluorophenyl ring (multiplets in the range of δ 7.0-7.8 ppm), a singlet for the hydroxymethyl protons (δ 4.5-5.0 ppm), a singlet for the hydroxyl proton (variable), and a singlet for the isoxazole ring proton (δ 8.0-8.5 ppm).
¹³C NMR Resonances for the isoxazole ring carbons (δ 100-170 ppm), the fluorophenyl carbons (with characteristic C-F coupling), and the hydroxymethyl carbon (δ 55-65 ppm).
IR (cm⁻¹) Broad absorption band for the O-H stretch (3200-3600 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=N stretching of the isoxazole ring (around 1600 cm⁻¹), and C-F stretching (1100-1300 cm⁻¹).
Mass Spec (MS) A molecular ion peak [M]⁺ consistent with the calculated molecular weight (193.17).

Potential Applications in Drug Discovery and Materials Science

The isoxazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorophenyl group often enhances pharmacological properties.[1][2]

Medicinal Chemistry
  • Antimicrobial Agents: Fluorinated isoxazoles have demonstrated potential as antibacterial and antifungal agents.[3] The title compound could be explored for its efficacy against various pathogens.

  • Anti-inflammatory Activity: Many isoxazole derivatives are known to exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[4]

  • Anticancer Research: The isoxazole nucleus is present in several anticancer agents.[5] The unique substitution pattern of 5-(3-fluorophenyl)-4-hydroxymethylisoxazole makes it a candidate for screening against various cancer cell lines.

  • Central Nervous System (CNS) Activity: Certain isoxazole-containing compounds have shown activity as modulators of CNS targets.[6]

Materials Science

The aromatic and heterocyclic nature of this molecule suggests potential applications in the development of novel organic materials, such as organic light-emitting diodes (OLEDs) or as a building block for functional polymers.

Safety and Handling

As with any research chemical, 5-(3-fluorophenyl)-4-hydroxymethylisoxazole should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be consulted before use.

Conclusion

5-(3-fluorophenyl)-4-hydroxymethylisoxazole represents a promising scaffold for the development of new therapeutic agents and functional materials. The synthetic route outlined in this guide is based on well-established chemical transformations and should be readily adaptable in a standard laboratory setting. The predicted spectroscopic data provides a benchmark for the characterization of this novel compound. Further investigation into its biological activities and material properties is warranted to fully explore its potential.

References

  • Jayaroopa, P., et al. "A Review on Synthesis and Biological Activities of Isoxazole Derivatives." International Journal of Pharmaceutical, Chemical, and Biological Sciences, vol. 3, no. 2, 2013, pp. 294-304.
  • SpectraBase. "30Methyl-4-(4-fluorophenyl)-5-(2,4-dihydroxyphenyl)isoxazole." Wiley Online Library.
  • BLDpharm. "5-(Hydroxymethyl)-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide."
  • Kumar, Vasanth, et al. "Synthesis and antimicrobial activity of some new 3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitriles." Der Pharma Chemica, vol. 4, no. 6, 2012, pp. 2283-2287.
  • Abbas, Abbas F., et al. "Synthesis, Characterization and Computational Study of Some New 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole Derivatives from Chalcones." International Journal of Pharmaceutical, Chemical and Biological Sciences, vol. 4, no. 3, 2014, pp. 717-724.
  • PubChemLite. "948573-52-2 (C10H8FNO2)."
  • PubChemLite. "60050-32-0 (C10H8FNO2)."
  • Gautam, K.C., et al. "Progress in the pathways for synthesis of isoxazoles synthons and their biological activities." Journal of Drug Delivery and Therapeutics, vol. 9, no. 4-s, 2019, pp. 789-795.
  • Chavan, R. S., et al. "The synthetic and therapeutic expedition of isoxazole and its analogs." Journal of the Indian Chemical Society, vol. 97, no. 10, 2020, pp. 1595-1608.
  • Krishnarao, N., and K. Sirisha. "One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst." Asian Journal of Research in Chemistry and Pharmaceutical Sciences, vol. 11, no. 4, 2023, pp. 147-152.
  • Benchchem. "3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid."
  • Kumar, M., et al. "A review of isoxazole biological activity and present synthetic techniques." Journal of Pharmaceutical Negative Results, vol. 13, no. 9, 2022, pp. 102-110.
  • Martis, Glanish Jude, et al. "Advances in isoxazole chemistry and their role in drug discovery." RSC Advances, vol. 15, no. 12, 2025, pp. 8213-8243.
  • PubChemLite.
  • Kulchitsky, V. A., et al. "Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes." Natural Product Communications, vol. 13, no. 11, 2018, pp. 1507-1510.
  • PubChemLite. "3-(4-cyano-2-fluorophenyl)propanoic acid (C10H8FNO2)."
  • Singh, R., et al. "Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review." Current Organic Synthesis, vol. 20, no. 8, 2023, pp. 913-933.
  • MySkinRecipes. "3-(4-Fluorophenyl)-5-methylisoxazol-4-carboxylic Acid."

Sources

Exploratory

Technical Guide: 3-Fluorophenyl Isoxazole Derivatives in Medicinal Chemistry

Executive Summary This technical guide analyzes the 3-(3-fluorophenyl)isoxazole scaffold, a privileged substructure in modern drug discovery. While isoxazoles serve as established bioisosteres for amides and esters, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the 3-(3-fluorophenyl)isoxazole scaffold, a privileged substructure in modern drug discovery. While isoxazoles serve as established bioisosteres for amides and esters, the specific incorporation of a meta-fluorine (3-F) atom on the phenyl ring offers a unique solution to common ADME (Absorption, Distribution, Metabolism, Excretion) failures. This guide details the structural rationale, validated synthetic protocols, and therapeutic applications of this moiety, providing a roadmap for researchers optimizing lead compounds for metabolic stability and potency.[1]

Part 1: Structural Rationale & Pharmacophore Design

The Isoxazole Core as a Bioisostere

The isoxazole ring (1,2-oxazole) is a planar, five-membered heterocycle. In medicinal chemistry, it is frequently employed as a bioisostere for the amide bond (-CONH-).

  • Geometry: The distance between the C-3 and C-5 substituents in isoxazole mimics the distance between the

    
    -carbons in a trans-peptide bond.
    
  • Rigidity: Unlike flexible amide chains, the isoxazole ring locks the conformation, reducing the entropic penalty upon binding to a protein target.

The "Meta-Fluorine" Strategic Advantage

Substituting the phenyl ring at the 3-position (meta) with fluorine is a deliberate design choice distinct from para- (4-F) or ortho- (2-F) substitution.

Property3-Fluoro (Meta) EffectMedicinal Chemistry Impact
Metabolic Stability Blocks CYP450 oxidation at the vulnerable C3 position.Prevents arene hydroxylation and subsequent glucuronidation/clearance.
Electronic Effect Strong

-inductive withdrawal (-I); weak

-resonance donation.
Increases the acidity of neighboring protons (if any) and alters the electrostatic potential surface of the ring without disrupting

-stacking interactions.
Steric Profile Minimal steric radius (1.47 Å vs. 1.20 Å for H).Unlike ortho-substitution, 3-F rarely causes steric clashes that disrupt binding poses.
Conformation "Fluorine Scan" utility.Can lock the phenyl ring conformation relative to the isoxazole via dipole-dipole interactions.
SAR Logic Visualization

The following diagram illustrates the multi-parametric optimization achieved by this scaffold.

SAR_Logic Core 3-(3-Fluorophenyl) Isoxazole Scaffold Isoxazole Isoxazole Ring (Amide Bioisostere) Core->Isoxazole Fluorine 3-Fluoro Group (Meta-Substitution) Core->Fluorine Binding Rigid Linker (Low Entropic Penalty) Isoxazole->Binding Metabolism Blocks CYP450 Metabolic Hotspot Fluorine->Metabolism Lipophilicity Modulates LogP (Membrane Permeability) Fluorine->Lipophilicity

Figure 1: Structure-Activity Relationship (SAR) logic of the 3-fluorophenyl isoxazole scaffold.

Part 2: Synthetic Architectures & Protocols

The most robust method for constructing 3,5-disubstituted isoxazoles is the [3+2] 1,3-Dipolar Cycloaddition between a nitrile oxide and a terminal alkyne. This method is preferred over chalcone condensation due to superior regioselectivity.

Protocol: Regioselective Synthesis via Nitrile Oxide

Objective: Synthesize 3-(3-fluorophenyl)-5-substituted-isoxazole. Mechanism: In situ generation of 3-fluorobenzonitrile oxide from its oxime precursor, followed by cycloaddition with a terminal alkyne.

Reagents & Materials:
  • Precursor: 3-Fluorobenzaldehyde oxime (1.0 equiv)

  • Dipolarophile: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Oxidant: Chloramine-T trihydrate (1.1 equiv) or N-Chlorosuccinimide (NCS)

  • Solvent: Ethanol or MeOH/H2O (Green chemistry compatible)

  • Catalyst (Optional): Copper(I) species (for Click-like regiocontrol, though thermal often suffices for 3,5-selectivity).

Step-by-Step Methodology:
  • Oxime Preparation:

    • Dissolve 3-fluorobenzaldehyde (10 mmol) in Ethanol (20 mL).

    • Add Hydroxylamine hydrochloride (12 mmol) and Sodium Acetate (12 mmol).

    • Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Validation: Disappearance of aldehyde spot; appearance of lower Rf oxime spot.

  • Cycloaddition (The "Huisgen" Step):

    • To the oxime solution, add the Terminal Alkyne (12 mmol).

    • Add Chloramine-T (11 mmol) portion-wise over 15 minutes. Note: This generates the nitrile oxide in situ.

    • Reflux the mixture for 4–6 hours.

    • Causality: Reflux provides the activation energy for the concerted [3+2] cycloaddition. Chloramine-T acts as a mild oxidant, converting the aldoxime to the hydroximoyl chloride, which eliminates HCl to form the reactive dipole.

  • Work-up & Purification:

    • Cool to RT. Remove solvent under reduced pressure.

    • Extract with Ethyl Acetate (3x), wash with water and brine.

    • Purify via Flash Column Chromatography (Silica gel).

    • Regioselectivity Check: The 3,5-isomer is typically the major product (>90%) due to steric and electronic steering of the alkyne.

Synthetic Workflow Diagram

Synthesis_Flow Aldehyde 3-Fluorobenzaldehyde Oxime Intermediate: Aldoxime Aldehyde->Oxime Condensation NitrileOxide Reactive Dipole: 3-Fluorobenzonitrile Oxide Oxime->NitrileOxide Oxidative Dehydrogenation Product Target: 3-(3-Fluorophenyl)isoxazole NitrileOxide->Product [3+2] Cycloaddition Reagent1 NH2OH·HCl / NaOAc Reagent2 Chloramine-T (Oxidant) Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Product

Figure 2: Synthetic pathway for the regioselective construction of the isoxazole core.

Part 3: Therapeutic Case Studies

Antibacterial Agents (Oxazolidinone Mimics)

In the fight against Multi-Drug Resistant (MDR) pathogens, isoxazoles have been successfully used to replace the oxazolidinone core of Linezolid.

  • Application: 3-fluorophenyl isoxazoles serve as the "A-ring" core.

  • Mechanism: The fluorine atom at the 3-position mimics the C-3 fluorine of Linezolid, which is critical for binding to the 50S ribosomal subunit and preventing protein synthesis initiation.

  • Outcome: Derivatives often show improved activity against MRSA and VRE strains compared to non-fluorinated analogs due to enhanced lipophilicity facilitating bacterial cell wall penetration.

Kinase Inhibition (BET Bromodomain)

Isoxazoles act as acetyl-lysine mimetics in BET (Bromodomain and Extra-Terminal motif) inhibitors.

  • Role: The isoxazole nitrogen acts as a hydrogen bond acceptor for the conserved asparagine residue in the bromodomain binding pocket.

  • 3-F Contribution: The 3-fluorophenyl group occupies the hydrophobic "WPF shelf" region. The fluorine atom modulates the electron density of the phenyl ring, optimizing

    
    -
    
    
    
    stacking interactions with tryptophan residues without incurring the metabolic liability of an electron-rich phenyl ring.
Comparative Data: Metabolic Stability

The table below summarizes hypothetical but representative microsomal stability data (Human Liver Microsomes - HLM) illustrating the "Fluorine Effect."

Compound AnalogStructureHLM Intrinsic Clearance (CLint)T1/2 (min)
Analog A 3-Phenyl-isoxazole (Unsubstituted)High (>50 µL/min/mg)< 15
Analog B 3-(4-Fluorophenyl)-isoxazoleMedium (25 µL/min/mg)~ 30
Analog C 3-(3-Fluorophenyl)-isoxazole Low (<10 µL/min/mg) > 60

Interpretation: Analog C demonstrates superior stability. The meta-fluorine blocks the primary site of oxidative metabolism (C3/C4) more effectively than para-substitution in this specific scaffold context.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3][4] Past and Future. Angewandte Chemie International Edition. [Link]

  • Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][1]

  • Zhu, W., et al. (2014). Design, synthesis and biological evaluation of novel isoxazole-containing derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]

Sources

Foundational

SMILES string and InChIKey for (5-(3-Fluorophenyl)isoxazol-4-yl)methanol

The following technical guide details the chemical identity, structural informatics, and synthetic methodology for (5-(3-Fluorophenyl)isoxazol-4-yl)methanol . This guide is structured to serve drug discovery professional...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, structural informatics, and synthetic methodology for (5-(3-Fluorophenyl)isoxazol-4-yl)methanol . This guide is structured to serve drug discovery professionals requiring precise cheminformatics data and robust synthetic protocols for this specific isoxazole scaffold.

Chemical Identity & Cheminformatics

The isoxazole ring is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for amide bonds or as a linker in glutamate and GABA receptor modulators. The specific regioisomer (5-(3-Fluorophenyl)isoxazol-4-yl)methanol presents a unique substitution pattern where the lipophilic fluorophenyl group occupies position 5, and the polar hydroxymethyl handle occupies position 4, leaving position 3 unsubstituted.

Core Identifiers
PropertyData
IUPAC Name (5-(3-Fluorophenyl)1,2-oxazol-4-yl)methanol
Common Name 5-(3-Fluorophenyl)-4-hydroxymethylisoxazole
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.18 g/mol
Canonical SMILES OCC1=C(ON=C1)c2cccc(F)c2
InChI String InChI=1S/C10H8FNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2
InChIKey Note: Isomer-specific keys are hash-dependent.[1][2] Use the SMILES above to generate the validated key in your local ELN.
Structural Parsing (SMILES Logic)

The Canonical SMILES OCC1=C(ON=C1)c2cccc(F)c2 encodes the specific regiochemistry required to distinguish this compound from its more common 3,5-disubstituted isomers.

SMILES_Parse SMILES SMILES String: OCC1=C(ON=C1)c2cccc(F)c2 Methanol Hydroxymethyl Group (Position 4) SMILES->Methanol OCC... Isoxazole Isoxazole Core (1,2-Oxazole) SMILES->Isoxazole ...1=C(ON=C1)... Phenyl 3-Fluorophenyl (Position 5) SMILES->Phenyl ...c2cccc(F)c2 Isoxazole->Methanol C4 Attachment Isoxazole->Phenyl C5 Attachment

Figure 1: Structural decomposition of the SMILES string, highlighting the specific connectivity of the 4-hydroxymethyl and 5-aryl groups on the isoxazole core.

Synthetic Methodology

While 3,5-disubstituted isoxazoles are readily accessible via [3+2] cycloaddition of nitrile oxides and alkynes, the 4,5-disubstituted pattern of the target molecule requires a different strategy to ensure regioselectivity.[3] The most robust "Senior Scientist" approach involves the construction of the isoxazole ring followed by functionalization at the 4-position, or the use of a Vilsmeier-Haack sequence.

Recommended Route: Vilsmeier-Haack Formylation / Reduction

This protocol avoids the regiochemical mixtures often seen in cycloadditions for this specific substitution pattern.

Reaction Scheme
  • Cyclocondensation: 3-Fluoroacetophenone

    
     5-(3-Fluorophenyl)isoxazole.
    
  • C4-Functionalization: Vilsmeier-Haack formylation to introduce the aldehyde at C4.

  • Reduction: Chemoselective reduction of the aldehyde to the alcohol.

Synthesis_Route Start 3-Fluoroacetophenone Step1 DMF-DMA Reflux Start->Step1 Inter1 Enaminone Intermediate Step1->Inter1 Step2 NH2OH·HCl Ethanol, Reflux Inter1->Step2 Isoxazole 5-(3-Fluorophenyl)isoxazole (Unsubstituted at C4) Step2->Isoxazole Step3 POCl3 / DMF (Vilsmeier-Haack) Isoxazole->Step3 Aldehyde 5-(3-Fluorophenyl)isoxazole-4-carbaldehyde Step3->Aldehyde Step4 NaBH4 / MeOH 0°C Aldehyde->Step4 Product TARGET: (5-(3-Fluorophenyl)isoxazol-4-yl)methanol Step4->Product

Figure 2: Step-wise synthetic pathway leveraging the inherent nucleophilicity of the isoxazole C4 position for regioselective formylation.

Detailed Experimental Protocol
Step 1: Synthesis of the Isoxazole Core

The synthesis begins with the conversion of 3-fluoroacetophenone to the enaminone, followed by cyclization with hydroxylamine.

  • Reagents: 3-Fluoroacetophenone (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq), Hydroxylamine hydrochloride (1.5 eq).

  • Procedure:

    • Reflux 3-fluoroacetophenone in neat DMF-DMA for 4 hours. Monitor by TLC for the disappearance of the ketone.

    • Concentrate the reaction mixture in vacuo to remove excess DMF-DMA.

    • Dissolve the residue in Ethanol. Add Hydroxylamine hydrochloride.[4][5]

    • Reflux for 2 hours. The solution will turn from orange/red to pale yellow.

    • Workup: Evaporate ethanol, partition between EtOAc and water. Wash organic layer with brine, dry over MgSO₄, and concentrate.

Step 2: Vilsmeier-Haack Formylation (C4-Functionalization)

Isoxazoles with a free 4-position are electron-rich enough to undergo electrophilic aromatic substitution.

  • Reagents: POCl₃ (3.0 eq), DMF (5.0 eq).

  • Procedure:

    • Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0°C under Argon. Stir for 30 mins.

    • Add the crude 5-(3-fluorophenyl)isoxazole (dissolved in minimal DMF) to the reagent at 0°C.

    • Heat the mixture to 80°C for 3 hours.

    • Quench: Pour the reaction mixture onto crushed ice/sodium acetate solution. The aldehyde often precipitates as a solid.

    • Validation: ¹H NMR should show a distinct singlet aldehyde peak around 9.8-10.0 ppm.

Step 3: Reduction to Methanol
  • Reagents: Sodium Borohydride (NaBH₄, 0.5 eq), Methanol.

  • Procedure:

    • Dissolve the aldehyde in Methanol at 0°C.

    • Add NaBH₄ portion-wise (gas evolution will occur).

    • Stir for 30 minutes.

    • Quench with saturated NH₄Cl solution. Extract with DCM.

    • Purification: Silica gel chromatography (Hexane:EtOAc gradient) to yield the pure alcohol.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

TechniqueExpected Signature
¹H NMR (DMSO-d₆) Isoxazole C3-H: Singlet ~8.5 ppm.Methanol CH₂: Doublet ~4.4 ppm (couples to OH).OH: Triplet ~5.2 ppm (exchangeable).Aromatic: Multiplet 7.2-7.6 ppm (characteristic of 3-substituted benzene).[2]
¹⁹F NMR Single peak around -110 to -115 ppm (typical for meta-fluoro).
LC-MS [M+H]⁺ peak at ~194.06 Da.
Regioisomer Confirmation

Distinguishing the 4,5-disubstituted product from a 3,5-isomer is critical. In the ¹H NMR , the C3-proton of the isoxazole ring (in the 4,5-disubstituted target) typically appears as a sharp singlet downfield (>8.0 ppm). In contrast, 3,5-disubstituted isoxazoles have a C4-proton which appears significantly more upfield (~6.5-7.0 ppm).

References

  • Isoxazole Synthesis Review: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[3][4][5][6][7] Current Organic Chemistry, 9(10), 925-958.

  • Vilsmeier-Haack on Isoxazoles: Chimichi, S., et al. (2014). Regioselective functionalization of the isoxazole ring. Heterocycles, 88(1), 345.
  • General Isomer Data: National Center for Biotechnology Information. PubChem Compound Summary for 3-(3-Fluorophenyl)isoxazol-5-yl-methanol (Isomer Reference).

Sources

Exploratory

Bioactivity Profile &amp; Synthetic Utility of 5-Aryl-Isoxazole-4-Methanol Scaffolds

The following technical guide provides an in-depth analysis of the 5-aryl-isoxazole-4-methanol scaffold, designed for researchers in medicinal chemistry and drug discovery. Executive Summary The 5-aryl-isoxazole-4-methan...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 5-aryl-isoxazole-4-methanol scaffold, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The 5-aryl-isoxazole-4-methanol scaffold represents a privileged structural motif in modern medicinal chemistry. Distinguished by its unique electronic distribution and amphiphilic properties, this scaffold serves as both a potent bioactive core and a versatile intermediate. Unlike simple isoxazoles, the C4-hydroxymethyl group provides a critical "chemical handle" for hydrogen bonding interactions within enzyme active sites (e.g., Hsp90 , COX-2 ) and facilitates the synthesis of complex lipophilic esters and carbamates.

This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and pharmacological targets of this scaffold, providing actionable protocols for its generation and evaluation.

Chemical Space & Structural Properties

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1][2][3] The 5-aryl-isoxazole-4-methanol configuration offers specific advantages:

  • Electronic Modulation: The 5-aryl group conjugates with the isoxazole

    
    -system, enhancing lipophilicity and planar stacking interactions.
    
  • H-Bonding Donor/Acceptor: The C4-methanol moiety acts as a dual H-bond donor (via -OH) and acceptor (via O), critical for binding to serine/threonine residues in target proteins.

  • Metabolic Stability: The isoxazole ring is generally resistant to oxidative metabolism compared to furan or pyrrole analogs, though the hydroxymethyl group can be a site for glucuronidation.

Structural Diagram (DOT)

The following diagram illustrates the core scaffold and its key interaction points.

G Core Isoxazole Core (N-O Heterocycle) Pos5 Position 5: Aryl Group (Lipophilic) Core->Pos5 Conjugation Pos4 Position 4: Methanol (-CH2OH) Core->Pos4 Functionalization Pos3 Position 3: Substituent (R) Core->Pos3 Steric Control Target1 Target Enzyme (e.g., COX-2, Hsp90) Pos5->Target1 Hydrophobic Pocket Binding Target2 Solubility & Permeability Pos4->Target2 H-Bond Donor (Ser/Thr residues)

Figure 1: Structural logic of the 5-aryl-isoxazole-4-methanol scaffold and its pharmacophoric interactions.

Pharmacological Targets & Bioactivity[1][2][3][4]

Research indicates that 5-aryl-isoxazole-4-methanol derivatives exhibit a broad bioactivity profile. The free alcohol often serves as a lead compound, while its esters and amides (derived from the alcohol) show enhanced potency.

Therapeutic Areas
Therapeutic AreaTarget MechanismKey Findings
Antimicrobial Cell membrane disruption; DNA gyrase inhibition.Derivatives with electron-withdrawing groups (e.g., 4-F, 4-Cl) on the 5-aryl ring show MIC values < 10 µg/mL against S. aureus and E. coli [1].
Anticancer Hsp90 Inhibition : Disruption of chaperone folding.The isoxazole ring mimics the ATP-binding pocket of Hsp90. The 4-hydroxymethyl group aids in water-mediated bridging to the protein backbone [2].
Anti-inflammatory COX-2 Inhibition .[4]Analogous to Valdecoxib; the 4-methanol group reduces gastric irritation compared to carboxylic acid analogs while maintaining selectivity [3].
Agrochemical Photosystem II inhibition (D1 protease).3,5-disubstituted isoxazoles are potent herbicides. The 4-methanol derivatives often act as pro-herbicides, metabolized in plants to active acids [4].
Structure-Activity Relationship (SAR)
  • 5-Aryl Substituents:

    • Para-substitution (4-F, 4-Cl, 4-OMe) generally increases potency by improving metabolic stability and hydrophobic fit.

    • Ortho-substitution can reduce activity due to steric hindrance with the N-O bond of the isoxazole.

  • 4-Methanol Modifications:

    • Oxidation to aldehyde or acid often retains activity but alters solubility.

    • Esterification with lipophilic acids increases cellular permeability (prodrug strategy).

Synthetic Pathways[4][5][6][7][8]

The synthesis of 5-aryl-isoxazole-4-methanol is typically achieved via a convergent strategy involving the construction of the isoxazole ring followed by functional group manipulation.

Primary Route: Cycloaddition & Reduction

This route ensures high regioselectivity for the 5-aryl isomer.

  • Condensation: Reaction of an aryl aldehyde with hydroxylamine to form an oxime.

  • Chlorination: Conversion of the oxime to a hydroximoyl chloride (nitrile oxide precursor).

  • Cycloaddition: [3+2] cycloaddition of the nitrile oxide with a keto-ester or enamine.

  • Reduction: Selective reduction of the C4-ester/aldehyde to the alcohol.

Synthetic Workflow Diagram (DOT)

Synthesis Start Start: Aryl Aldehyde (Ar-CHO) Step1 1. Oxime Formation (NH2OH·HCl) Start->Step1 Step2 2. Chlorination (NCS/DMF) Step1->Step2 NitrileOxide Intermediate: Nitrile Oxide (Ar-C≡N+-O-) Step2->NitrileOxide - HCl IsoxazoleEster Isoxazole-4-carboxylate (Ester Intermediate) NitrileOxide->IsoxazoleEster [3+2] Cycloaddition Reagent Reagent: Ethyl Acetoacetate / Base Reagent->IsoxazoleEster Reduction 3. Reduction (LiAlH4 or DIBAL-H) IsoxazoleEster->Reduction Product Final Product: 5-Aryl-isoxazole-4-methanol Reduction->Product

Figure 2: Step-wise synthetic pathway from aryl aldehydes to the target 4-methanol scaffold.

Experimental Protocols

The following protocols are standardized for the synthesis of 5-(4-chlorophenyl)-3-methylisoxazole-4-methanol .

Synthesis Protocol

Step 1: Isoxazole Ring Formation (Hantzsch-type synthesis)

  • Reagents: 4-Chlorobenzaldehyde oxime (10 mmol), N-Chlorosuccinimide (NCS, 11 mmol), Ethyl acetoacetate (10 mmol), Triethylamine (Et3N, 12 mmol).

  • Solvent: DMF/Chloroform (1:4 ratio).

  • Procedure:

    • Dissolve the oxime in DMF/Chloroform at 0°C. Add NCS portion-wise. Stir for 1h to generate the hydroximoyl chloride.

    • Add ethyl acetoacetate.

    • Add Et3N dropwise (exothermic). The solution will generate the nitrile oxide in situ, which undergoes cycloaddition.

    • Stir at room temperature for 12h.

    • Wash with water, extract with DCM, and purify via silica gel chromatography (Hexane:EtOAc 8:2) to yield Ethyl 5-(4-chlorophenyl)-3-methylisoxazole-4-carboxylate .

Step 2: Reduction to Methanol

  • Reagents: Lithium Aluminum Hydride (LiAlH4, 2.0 eq) or DIBAL-H.

  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve the ester from Step 1 in dry THF under Argon at 0°C.

    • Slowly add LiAlH4 (1M in THF).

    • Stir at 0°C for 2h, then warm to RT for 1h.

    • Quench: Carefully add Glauber’s salt (Na2SO4·10H2O) or use the Fieser method (water/15% NaOH/water) to precipitate aluminum salts.

    • Filter, concentrate, and recrystallize from Ethanol/Hexane.

    • Validation: 1H NMR (CDCl3) should show a singlet/doublet for -CH2OH at ~4.5 ppm and a broad singlet for -OH.

Bioassay: Antimicrobial Susceptibility (MIC)
  • Method: Broth Microdilution (CLSI Standards).

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Protocol:

    • Prepare stock solution of the test compound in DMSO (1 mg/mL).

    • Dilute in Mueller-Hinton Broth to varying concentrations (0.5 – 128 µg/mL).

    • Inoculate with bacterial suspension (

      
       CFU/mL).
      
    • Incubate at 37°C for 24h.

    • Readout: The lowest concentration with no visible growth is the Minimum Inhibitory Concentration (MIC).

Future Outlook

The 5-aryl-isoxazole-4-methanol scaffold is evolving beyond simple inhibition. Current trends include:

  • PROTAC Linkers: The hydroxyl group provides an ideal attachment point for E3 ligase recruiters in targeted protein degradation.

  • Fragment-Based Drug Discovery (FBDD): Its low molecular weight (<250 Da) and defined geometry make it an excellent fragment for crystallographic screening.

  • Fluorescent Probes: Conjugation with fluorophores via the methanol arm allows for cellular imaging of isoxazole-binding proteins.

References

  • Synthesis and biological evaluation of novel isoxazole-amide analogues as anticancer and antioxidant agents. Source: An-Najah National University. URL:[Link] (General repository link for verification) Note: Specific data on isoxazole cytotoxicity correlates with 4-position functionalization.

  • Isoxazole derivatives as Hsp90 inhibitors. Source:Bioorganic & Medicinal Chemistry Letters. Context: Discusses the binding mode of the isoxazole ring in the ATP pocket. URL:[Link] (Search: Isoxazole Hsp90 inhibitor)

  • The Role of Isoxazole Derivatives in Modern Drug Discovery. Source: Ningbo Inno Pharmchem. URL:[Link] Context: Industrial synthesis and application of isoxazole intermediates.[4][5][6]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides. Source:Molecules (MDPI). URL:[Link] Context: Demonstrates the utility of the scaffold in agrochemistry.

Sources

Foundational

Lead Optimization Strategy: Bioisosteric Replacement of the (5-(3-Fluorophenyl)isoxazol-4-yl)methanol Scaffold

Topic: Isosteres of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol for Drug Design Content Type: Technical Whitepaper / Lead Optimization Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isosteres of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol for Drug Design Content Type: Technical Whitepaper / Lead Optimization Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary

This technical guide provides a high-level medicinal chemistry strategy for optimizing the (5-(3-Fluorophenyl)isoxazol-4-yl)methanol scaffold. While this specific chemotype offers a privileged biaryl-like geometry suitable for pi-stacking (via the fluorophenyl group) and polar interactions (via the hydroxymethyl group), it presents distinct metabolic liabilities.

The primary challenges addressed in this guide are:

  • Metabolic Oxidation: The primary alcohol (-CH₂OH) is a "soft spot" for rapid oxidation by Alcohol Dehydrogenases (ADH) and Cytochrome P450s (CYP) to the corresponding carboxylic acid, often resulting in rapid clearance or loss of potency.

  • Isoxazole Ring Stability: While generally robust, the isoxazole core can undergo reductive ring cleavage (N-O bond scission) in vivo, leading to potentially toxic enamino ketones or nitriles.

This guide details a Scaffold Hopping and Warhead Optimization campaign to generate novel isosteres with improved physicochemical properties (LogP, tPSA) and metabolic stability.

Structural Deconstruction & Pharmacophore Analysis

Before designing isosteres, we must understand the contribution of each motif to the biological activity.

MoietyFunctionLiabilityOptimization Strategy
3-Fluorophenyl Lipophilic Anchor: Provides

-

stacking and hydrophobic contacts. Fluorine blocks para-metabolism and modulates pKa.
Low. (Stable).Retain or shift F-position (2-F, 4-F) to tune dihedral angle.
Isoxazole Core Scaffold/Spacer: Orients the phenyl and alcohol vectors. Acts as a weak H-bond acceptor (N).Medium. Reductive cleavage of N-O bond; metabolic activation.Core Hopping: Replace with 1,2,3-Triazole, Pyrazole, or 1,2,4-Oxadiazole.
-CH₂OH (C4) Polar Warhead: H-bond donor/acceptor. Critical for solubility and receptor binding.High. Rapid oxidation to -CHO / -COOH.Bioisosterism: Replace with Oxetane,

-difluoroethyl, or cyclic amines.

Core Isosterism: Stabilizing the Heterocycle

The isoxazole ring is a classical bioisostere for amide bonds and pyridine rings. However, to improve stability and novelty, we apply a "Core Hopping" strategy.

The 1,2,3-Triazole Switch (The "Click" Isostere)

Replacing the isoxazole with a 1,2,3-triazole is a high-priority strategy.

  • Rationale: The triazole ring is hyper-stable to metabolic hydrolysis and oxidation. It mimics the electronic distribution of the isoxazole but increases the dipole moment (approx. 5D), potentially strengthening H-bond interactions.

  • Geometry: The 1,4-disubstitution pattern of a triazole closely mimics the vector geometry of the 3,5-isoxazole system.

The Pyrazole Switch
  • Rationale: Pyrazoles introduce an H-bond donor (NH) if N-unsubstituted, or allow for fine-tuning of lipophilicity if N-methylated. They are generally more metabolically stable than isoxazoles against reductive cleavage.

Decision Tree for Core Selection

The following diagram outlines the logical flow for selecting the appropriate core based on required physicochemical properties.

CoreSelection cluster_legend Legend Start Start: Isoxazole Core Optimization Q1 Is H-Bond Donor Required on Ring? Start->Q1 Pyrazole Select: Pyrazole Core (N-H donor) Q1->Pyrazole Yes Q2 Is Metabolic Stability Critical? Q1->Q2 No Triazole Select: 1,2,3-Triazole (High Stability, High Dipole) Q2->Triazole Yes (High Priority) Oxadiazole Select: 1,2,4-Oxadiazole (Lipophilic, Labile) Q2->Oxadiazole No (Alt. Geometry) key Blue: Decision Node | Green: Optimal Isostere | Yellow: Conditional Isostere

Figure 1: Decision logic for scaffold hopping from the parent isoxazole core.

Warhead Optimization: Protecting the Alcohol

The (hydroxymethyl) group is the most significant metabolic liability. We propose three specific isosteres to mitigate this risk while retaining polarity.

The Oxetane Replacement
  • Structure: Replace -CH₂OH with an Oxetan-3-yl group or (Oxetan-3-yl)methanol .

  • Mechanism: The oxetane ring is a potent H-bond acceptor (due to exposed oxygen lone pairs) and a "metabolic sink" that lowers LogP without the oxidation liability of a primary alcohol.

  • Citation: Wuitschik et al. demonstrated oxetanes as stable, polar surrogates for carbonyls and alcohols (Wuitschik et al., Angew. Chem. Int. Ed., 2006).[1][2]

Fluorination ( -difluoroethyl)
  • Structure: Replace -CH₂OH with -CF₂CH₂OH or -CF₂H.

  • Mechanism: Fluorine atoms withdraw electron density, lowering the pKa of the alcohol (making it a better H-bond donor) and blocking

    
    -oxidation.
    
  • Impact: Increases lipophilicity (LogP) compared to the parent alcohol.

Bioisosteric Mapping Table
Parent FragmentProposed Isostere

LogP (Approx)
Metabolic StabilityH-Bond Capacity
-CH₂OH -CH₂-Oxetane -0.3HighAcceptor Only
-CH₂OH -C(CH₃)₂OH +0.4High (Blocked)Donor/Acceptor
-CH₂OH -CF₂CH₂OH +0.2HighStrong Donor
-CH₂OH -CONH₂ -0.8Medium (Hydrolysis)Donor/Acceptor

Synthetic Protocols

To validate these designs, robust synthetic routes are required. Below is the protocol for the 1,2,3-Triazole Isostere via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: Synthesis of (1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methanol

Objective: Synthesize the triazole core isostere where the 3-fluorophenyl is attached to N1 and the hydroxymethyl is at C4.

Reagents:

  • 3-Fluorophenyl azide (Warning: Potentially explosive; prepare in situ or handle with care).

  • Propargyl alcohol (1.2 equiv).

  • Copper(II) sulfate pentahydrate (5 mol%).

  • Sodium ascorbate (10 mol%).

  • Solvent: t-BuOH/H₂O (1:1).

Step-by-Step Methodology:

  • Azide Preparation: Dissolve 3-fluoroaniline (1.0 equiv) in 6M HCl at 0°C. Add NaNO₂ (1.1 equiv) dropwise. After 15 min, add NaN₃ (1.2 equiv) carefully. Extract the azide into ethyl acetate and use immediately (do not concentrate to dryness).

  • Click Reaction: In a reaction vial, suspend 3-fluorophenyl azide (1.0 equiv) and propargyl alcohol (1.2 equiv) in t-BuOH/H₂O (1:1, 0.5 M concentration).

  • Catalyst Addition: Add freshly prepared aqueous sodium ascorbate (10 mol%), followed immediately by aqueous CuSO₄·5H₂O (5 mol%). The solution should turn bright yellow/orange.

  • Incubation: Stir vigorously at room temperature for 4–12 hours. Monitor via TLC (disappearance of azide).

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Synthetic Pathway Diagram

Synthesis Aniline 3-Fluoroaniline Azide 3-Fluorophenyl Azide (Intermediate) Aniline->Azide Triazole 1,2,3-Triazole Isostere (Final Product) Azide->Triazole Alkyne Propargyl Alcohol Alkyne->Triazole Step1 1. NaNO2, HCl 2. NaN3 Step2 CuSO4, Na-Ascorbate t-BuOH/H2O (Click)

Figure 2: Synthetic route for the 1,2,3-triazole bioisostere via CuAAC.

Validation: In Vitro Stability Assays

Once synthesized, the isosteres must be validated against the parent molecule's liabilities.

Microsomal Stability Assay (Protocol)
  • Purpose: Determine intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Procedure:

    • Incubate test compound (1 µM) with HLM (0.5 mg/mL) at 37°C.

    • Initiate reaction with NADPH.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS (monitor parent ion depletion).

  • Success Metric:

    
     min is considered stable for early lead optimization.
    
LogD and pKa Determination
  • Use potentiometric titration (e.g., Sirius T3) to determine the pKa of the new "warhead" (e.g., fluorinated alcohol). Ensure LogD

    
     remains within the 1.0–3.0 range for optimal oral bioavailability.
    

References

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736–7739. Link

  • Kolb, H. C., & Sharpless, K. B. (2003). The Growing Impact of Click Chemistry on Drug Discovery. Drug Discovery Today, 8(24), 1128–1137. Link

  • Patzelt-Wenczler, R., et al. (1980). Synthesis and properties of 4-hydroxymethylisoxazoles. European Journal of Medicinal Chemistry. (Foundational chemistry for the parent scaffold).
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Microsomal Stability Protocols).[3]

Sources

Exploratory

A Technical Guide to Determining the Solubility of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol in Dimethyl Sulfoxide (DMSO)

Introduction: The Critical Role of Solubility in Drug Discovery and the Utility of DMSO In the landscape of modern drug discovery, the physicochemical properties of a compound are paramount to its success as a therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery and the Utility of DMSO

In the landscape of modern drug discovery, the physicochemical properties of a compound are paramount to its success as a therapeutic agent. Among these, aqueous solubility is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability.[1] However, a significant proportion of novel chemical entities emerging from discovery campaigns are poorly soluble in aqueous media. This necessitates the use of organic solvents for initial in vitro screening and for the preparation of concentrated stock solutions. Dimethyl sulfoxide (DMSO) has emerged as a near-universal solvent in this context, owing to its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[2][3]

While the solubility of a compound in an aqueous buffer is the ultimate goal for physiological relevance, understanding its solubility in DMSO is a crucial first step. It dictates the feasibility of creating high-concentration stock solutions, which are essential for high-throughput screening (HTS) and various in vitro assays.[4][5] An inaccurate understanding of a compound's DMSO solubility can lead to precipitation in assays, yielding unreliable data and wasted resources.[6]

This guide provides a comprehensive, in-depth technical framework for determining the solubility of a novel compound, (5-(3-Fluorophenyl)isoxazol-4-yl)methanol, in DMSO. While specific, publicly available solubility data for this compound is not readily found, the methodologies detailed herein represent the gold-standard approaches that a researcher or drug development professional would employ to generate this critical dataset. We will explore both kinetic and thermodynamic approaches to solubility determination, providing step-by-step protocols and the scientific rationale behind each experimental choice.

Understanding the Compound: (5-(3-Fluorophenyl)isoxazol-4-yl)methanol

Before delving into experimental protocols, it is essential to understand the structure of the compound . (5-(3-Fluorophenyl)isoxazol-4-yl)methanol is a heterocyclic compound featuring an isoxazole ring, a fluorophenyl group, and a methanol substituent. The presence of the aromatic rings and the polar hydroxyl group suggests a molecule with a degree of lipophilicity balanced by some capacity for hydrogen bonding. This structural complexity underscores the importance of empirical solubility determination, as theoretical predictions can often be unreliable for such novel entities.

Quantitative Data Summary: A Template for Your Findings

The following table is a template for summarizing the quantitative data you will generate using the protocols in this guide. Accurate and well-documented data is the cornerstone of reproducible science.

ParameterValueUnitMethod
Kinetic Solubility To be determinedmg/mL or mMNephelometry/Turbidimetry
Thermodynamic Solubility To be determinedmg/mL or mMShake-Flask Method (HPLC Quantification)

Experimental Protocols for Solubility Determination

A comprehensive understanding of a compound's solubility is best achieved by employing both kinetic and thermodynamic methods. The kinetic assay provides a rapid assessment relevant to HTS workflows, while the thermodynamic assay is the definitive measure of equilibrium solubility.[1][4][7]

Materials and Reagents
  • (5-(3-Fluorophenyl)isoxazol-4-yl)methanol (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Vortex mixer

  • Orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Analytical balance

  • Calibrated pipettes and sterile, nuclease-free tips

  • Microcentrifuge tubes or glass vials

Thermodynamic Solubility Determination: The Shake-Flask Method

This method is considered the "gold standard" as it measures the true equilibrium solubility of a compound.[8]

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid (5-(3-Fluorophenyl)isoxazol-4-yl)methanol to a series of microcentrifuge tubes or glass vials. The key is to have a visible amount of undissolved solid at the end of the experiment.

  • Solvent Addition: To each vial, add a precise volume of anhydrous DMSO.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.[8]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.[2]

  • Sample Collection and Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Accurately dilute the supernatant with DMSO to fall within the linear range of a pre-established calibration curve. Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is truly saturated, a fundamental requirement for determining equilibrium solubility.

  • Prolonged Equilibration (24-48 hours): The dissolution process can be slow, especially for crystalline compounds. This extended period allows the system to reach a thermodynamic equilibrium.[7]

  • Centrifugation: This is a critical step to effectively separate the saturated supernatant from the excess solid without the risk of clogging that can occur with filtration for highly concentrated solutions.

  • HPLC Quantification: Provides a highly accurate and specific method for determining the concentration of the dissolved analyte, free from interference from potential impurities.

Kinetic Solubility Determination

This high-throughput method assesses the solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer.[4][9] While technically measuring aqueous solubility, it is fundamentally dependent on the initial DMSO stock and is a critical workflow in early drug discovery.[1][10]

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol in DMSO (e.g., 10 or 20 mM). Ensure complete dissolution by vortexing.[8]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, rapidly add a larger volume (e.g., 198 µL) of an appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to achieve the final desired concentrations.[6] The final DMSO concentration should be kept low, typically ≤1-2%, to minimize its effect on the measurement.[1][7]

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[8][9]

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Causality Behind Experimental Choices:

  • DMSO Stock to Aqueous Buffer: This mimics the process used in many high-throughput screening assays, where a small volume of a compound in DMSO is added to a much larger volume of aqueous assay buffer.

  • Rapid Addition: The rapid change in solvent environment can cause the compound to precipitate out of solution if its aqueous solubility is exceeded.

  • Turbidity Measurement: The formation of a precipitate will cause the solution to become turbid, which can be quantified by measuring light scattering (nephelometry) or absorbance.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for proper execution and troubleshooting.

G cluster_thermo Thermodynamic Solubility Workflow cluster_kinetic Kinetic Solubility Workflow T1 Add Excess Solid Compound to Vial T2 Add Precise Volume of DMSO T1->T2 T3 Equilibrate on Shaker (24-48 hours) T2->T3 T4 Centrifuge to Pellet Undissolved Solid T3->T4 T5 Collect Supernatant T4->T5 T6 Dilute and Quantify via HPLC T5->T6 K1 Prepare High-Concentration Stock in DMSO K2 Serial Dilution in 96-Well Plate K1->K2 K3 Add Aqueous Buffer K2->K3 K4 Incubate (2 hours) K3->K4 K5 Measure Turbidity (Nephelometry) K4->K5

Caption: Experimental workflows for determining thermodynamic and kinetic solubility.

Conclusion: From Data to Decision-Making

Determining the solubility of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol in DMSO is a foundational step in its journey as a potential research tool or drug candidate. The thermodynamic solubility value will define the absolute maximum concentration achievable for stock solutions, while the kinetic solubility will provide critical insights into its behavior in aqueous-based screening assays. By diligently applying the robust, field-proven protocols outlined in this guide, researchers can generate high-quality, reliable data, ensuring the integrity of their subsequent experiments and making informed decisions in the drug discovery process.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Glory, M., et al. (2022). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 27(11), 3589. Available from: [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5123-5125. Available from: [Link]

  • Perrin, D., et al. (2022). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Journal of Medicinal Chemistry, 65(18), 12067–12076. Available from: [Link]

  • The Biochemist. (2022). DMSO biochemistry. YouTube. Available from: [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

  • Polishchuk, P., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1987-1996. Available from: [Link]

  • Solution, S. (2020). Factors affecting solubility. YouTube. Available from: [Link]

  • Dai, C., et al. (2023). Curcumin as a Multi-Target Bioactive Molecule: Mechanistic Insights and Translational Perspectives. International Journal of Molecular Sciences, 24(3), 2821. Available from: [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

  • Pitto-Barry, A., et al. (2023). Photoredox Unmasking of Aromatic C–H Bonds in Living Environments Enabled by Thianthrenium Salts. Journal of the American Chemical Society, 145(5), 2998–3008. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry, 1, 118-126. Available from: [Link]

  • Global Substance Registration System. 5-(3-CHLOROPHENYL)-3-ISOXAZOLEMETHANOL. Available from: [Link]

  • EMBL-EBI. ChEMBL. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Selective Reduction Protocols for Ethyl Isoxazole-4-Carboxylate to (Isoxazol-4-yl)methanol

Abstract: This document provides a detailed technical guide for the selective reduction of isoxazole-4-carboxylates to their corresponding isoxazole-4-methanols. This transformation is a critical step in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for the selective reduction of isoxazole-4-carboxylates to their corresponding isoxazole-4-methanols. This transformation is a critical step in the synthesis of various pharmacologically active molecules. The guide explores the underlying chemical principles, compares various reduction protocols, and offers detailed, step-by-step experimental procedures. Emphasis is placed on achieving high chemoselectivity by preserving the sensitive isoxazole ring, a common challenge in this synthesis.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][3] The (isoxazol-4-yl)methanol moiety, in particular, serves as a key building block and versatile intermediate for the synthesis of complex drug candidates.[4][5]

The conversion of a stable ester, such as an ethyl isoxazole-4-carboxylate, to the primary alcohol is a fundamental transformation. However, the inherent reactivity of the isoxazole ring presents a significant challenge. The N-O bond within the ring is labile and susceptible to reductive cleavage under harsh conditions, leading to undesired byproducts like β-amino enones.[6] Therefore, the choice of reducing agent and reaction conditions is paramount to ensure the selective reduction of the ester group while maintaining the integrity of the heterocyclic core. This guide details and contrasts several common reduction strategies to achieve this outcome efficiently.

G start Ethyl Isoxazole-4-carboxylate reagent [Reducing Agent] THF, -78 °C to RT start->reagent product (Isoxazol-4-yl)methanol reagent->product

Caption: General scheme for the reduction of an isoxazole-4-carboxylate.

Chemoselectivity Challenges: Preserving the Isoxazole Ring

The primary challenge in this reduction is the potential for cleavage of the weak N-O bond in the isoxazole ring. Strong, non-selective reducing agents like Lithium Aluminum Hydride (LAH) can attack the ring system, especially at elevated temperatures.[7][8] This process often leads to the formation of linear amino-alcohol or aziridine byproducts, significantly reducing the yield of the desired (isoxazol-4-yl)methanol.

The selection of an appropriate protocol hinges on balancing the reactivity required to reduce the ester with the mildness needed to preserve the heterocycle. Factors such as the steric bulk of the reducing agent, reaction temperature, and stoichiometry are critical control parameters.

Comparative Analysis of Reduction Protocols

Several hydride-based reducing agents can be employed for this transformation. Their efficacy, selectivity, and operational difficulty vary significantly.

Lithium Aluminum Hydride (LiAlH₄): The Powerhouse Reagent

LiAlH₄ is a potent reducing agent capable of reducing esters to primary alcohols with ease.[9][10] However, its high reactivity is a double-edged sword. While effective for the ester reduction, it can also readily cleave the isoxazole ring.[7][8] Success with LiAlH₄ requires strict temperature control and careful stoichiometry. It is often reserved for substrates where milder reagents have failed.

Mechanism of Action & Side Reaction: The reduction proceeds via nucleophilic attack of the hydride on the ester carbonyl. A second hydride equivalent then reduces the intermediate aldehyde.[11] Concurrently, the hydride can attack the isoxazole ring, initiating cleavage of the N-O bond.

G cluster_main Desired Pathway: Ester Reduction cluster_side Side Reaction: Ring Cleavage Ester Isoxazole-COOEt Aldehyde Intermediate Aldehyde Ester->Aldehyde 1. LiAlH₄ Isoxazole Isoxazole Ring Alcohol (Isoxazol-4-yl)methanol Aldehyde->Alcohol 2. LiAlH₄ 3. H₃O⁺ Workup Cleaved Ring-Opened Intermediates (e.g., β-amino enone) Isoxazole->Cleaved LiAlH₄ Attack (N-O Cleavage)

Caption: Competing reaction pathways using LiAlH₄.

Diisobutylaluminum Hydride (DIBAL-H): The Selective Workhorse

DIBAL-H is a bulky, electrophilic reducing agent, making it more selective than LiAlH₄.[12][13] It is renowned for the partial reduction of esters to aldehydes at low temperatures (-78 °C).[14][15] However, by adjusting stoichiometry and allowing the reaction to warm to room temperature, a full reduction to the primary alcohol can be achieved cleanly. Its steric hindrance and the formation of a stable tetrahedral intermediate at low temperatures often prevent over-reduction and undesired side reactions, making it an excellent choice for this transformation.[14][16]

Sodium Borohydride (NaBH₄): The Mild Option

Sodium borohydride is a mild reducing agent generally incapable of reducing esters under standard conditions (e.g., in methanol or ethanol at room temperature). Its use is typically reserved for the reduction of aldehydes and ketones. While certain protocols involving high temperatures, specific solvent systems (e.g., THF/methanol), or activating additives can force the reduction of esters, these conditions are often sluggish and may not be ideal.[17][18] However, this low reactivity means NaBH₄ is highly unlikely to affect the isoxazole ring.

Borane Complexes (e.g., BH₃·THF): An Alternative Approach

Borane-tetrahydrofuran complex (BH₃·THF) is another effective reagent for reducing esters to alcohols.[19] It is generally more chemoselective than LiAlH₄ and does not typically reduce functional groups like nitro or halide groups. Borane reductions are often clean and high-yielding, presenting a viable alternative to DIBAL-H, though they can sometimes require longer reaction times or elevated temperatures.

Protocol Comparison Summary
ReagentTypical ConditionsProsConsChemoselectivity
LiAlH₄ THF, 0 °C to RTPowerful, fast reactionLow chemoselectivity, risk of ring cleavage, requires careful handlingModerate to Low
DIBAL-H Toluene or DCM, -78 °C to RTHigh chemoselectivity, excellent controlAir and moisture sensitive, requires low temperaturesExcellent
NaBH₄ MeOH/THF, RT to RefluxSafe, easy to handle, inexpensiveVery slow or unreactive with estersHigh (but ineffective)
BH₃·THF THF, 0 °C to RefluxGood chemoselectivity, reduces acids and estersSlower than LiAlH₄, pungent odorHigh

Detailed Experimental Protocols

Safety Precaution: All reactions involving metal hydrides (LiAlH₄, DIBAL-H, BH₃·THF) must be conducted under an inert atmosphere (Nitrogen or Argon) in anhydrous solvents. These reagents react violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: DIBAL-H Reduction (Recommended)

This protocol is recommended for its high yield and excellent chemoselectivity, minimizing the risk of isoxazole ring cleavage.[13][16]

G A 1. Setup Flame-dry flask under N₂ atmosphere. Add isoxazole-4-carboxylate and anhydrous solvent (Toluene). B 2. Cooling Cool solution to -78 °C (Dry Ice/Acetone Bath). A->B C 3. Reagent Addition Add DIBAL-H (1.0 M in hexanes, 2.2 eq.) dropwise over 30 min. Maintain temperature at -78 °C. B->C D 4. Reaction Stir at -78 °C for 1 hour. Allow to warm slowly to room temperature and stir for 2-4 hours. Monitor by TLC. C->D E 5. Quenching Cool back to 0 °C. Slowly add Rochelle's salt solution (aq.) and stir vigorously until layers separate. D->E F 6. Workup & Purification Separate layers, extract aqueous phase with EtOAc. Combine organics, dry (Na₂SO₄), concentrate. Purify via column chromatography. E->F

Caption: Experimental workflow for the DIBAL-H reduction protocol.

Materials:

  • Ethyl 3,5-dimethylisoxazole-4-carboxylate (1.0 eq)

  • Anhydrous Toluene

  • DIBAL-H (1.0 M solution in hexanes, 2.2 eq)

  • Saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the ethyl isoxazole-4-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous toluene (approx. 0.1 M concentration).

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution (2.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C.

  • After the addition is complete, stir the mixture at -78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the flask to 0 °C in an ice bath.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt. A thick gel may form.

  • Stir the biphasic mixture vigorously at room temperature for 1-2 hours or until the two layers become clear and easily separable.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure (isoxazol-4-yl)methanol.

Protocol 2: LiAlH₄ Reduction (Use with Caution)

This protocol can be effective but requires stringent temperature control to minimize byproduct formation.[9]

Materials:

  • Ethyl 3,5-dimethylisoxazole-4-carboxylate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Aluminum Hydride (LiAlH₄, 1.5 eq)

  • Deionized Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF.

  • Cool the THF to 0 °C in an ice bath.

  • Carefully and portion-wise, add LiAlH₄ powder (1.5 eq) to the cold THF with stirring to form a slurry.

  • In a separate flask, dissolve the ethyl isoxazole-4-carboxylate (1.0 eq) in anhydrous THF.

  • Add the ester solution dropwise to the LiAlH₄ slurry at 0 °C over 30-45 minutes.

  • After the addition, stir the reaction at 0 °C for 1-2 hours, monitoring by TLC. Do not allow the reaction to warm significantly.

  • Once the reaction is complete, quench it carefully at 0 °C using a Fieser workup. Sequentially and dropwise, add:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • A granular white precipitate should form. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add anhydrous Na₂SO₄, stir for another 15 minutes, then filter the solids through a pad of Celite, washing thoroughly with THF or EtOAc.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reducing agent; Reaction time too short; Low reaction temperature.Add another 0.2-0.5 eq of reducing agent. Increase reaction time or allow the mixture to warm to room temperature (for DIBAL-H).
Low Yield / Formation of Byproducts Reaction temperature was too high (especially for LiAlH₄), leading to ring cleavage. Moisture in the reaction.Maintain strict temperature control (-78 °C for DIBAL-H addition, 0 °C for LiAlH₄). Ensure all glassware is flame-dried and solvents are anhydrous.
Formation of Aldehyde Intermediate Insufficient equivalents of reducing agent; Reaction not warmed after initial addition (DIBAL-H).Use at least 2.2 eq of DIBAL-H and ensure the reaction is allowed to stir at room temperature after the initial low-temperature phase.
Difficult Workup (Gel Formation) Incomplete hydrolysis of aluminum salts during quenching.For DIBAL-H, stir vigorously with Rochelle's salt for an extended period (can be left overnight). For LiAlH₄, ensure the Fieser workup is performed precisely.

References

  • Khurana, A. L., & Unrau, A. M. (1975). Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. Canadian Journal of Chemistry, 53(20), 3011-3015.
  • Wikipedia. (n.d.). Diisobutylaluminium hydride. [Link]

  • Kanemasa, S. (n.d.). Synthetic reactions using isoxazole compounds. J-STAGE. [https://www.jstage.jst.go.jp/article/ Yuki Gosei Kagaku Kyokaishi1962/30/7/30_7_573/_article]([Link] Yuki Gosei Kagaku Kyokaishi1962/30/7/30_7_573/_article)

  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. [Link]

  • Khurana, A. L., & Unrau, A. M. (1975). Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]

  • NPTEL. (n.d.). Reduction Reactions. NPTEL Archive. [Link]

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • Ghasemishayan, R., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

  • Wang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Link]

  • Wikipedia. (n.d.). Borane–tetrahydrofuran. [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. [Link]

  • LibreTexts Chemistry. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • Siddiqui, A. A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LAH, LiAlH₄) For the Reduction of Carboxylic Acid Derivatives. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]

  • Schwerk, C., et al. (2025). Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). The recent progress of isoxazole in medicinal chemistry. [Link]

  • Saeed, A. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Ester to Alcohol. [Link]

  • Fedorov, A. V., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. NIH. [Link]

Sources

Application

Topic: A Comparative Guide to the Selective Oxidation of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol to its Aldehyde

An Application Note and Protocol Guide from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: The conversion of primary alcohols to aldehydes is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The conversion of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. This document provides a detailed guide for the selective oxidation of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol, a substrate featuring a sensitive isoxazole heterocycle. We present and compare four robust, field-proven protocols: Dess-Martin Periodinane (DMP) oxidation, Parikh-Doering oxidation, activated Manganese Dioxide (MnO₂) oxidation, and TEMPO-catalyzed oxidation. Each section elucidates the underlying mechanism, explains the strategic rationale behind procedural steps, and provides a detailed, step-by-step protocol suitable for laboratory implementation. A comparative summary is included to guide researchers in selecting the optimal method based on scale, available equipment, and chemoselectivity requirements.

Introduction and Strategic Overview

The target molecule, 5-(3-fluorophenyl)isoxazole-4-carbaldehyde, is a valuable building block in medicinal chemistry. The isoxazole moiety is a privileged structure found in numerous approved drugs, acting as a versatile scaffold and bioisostere.[1][2][3] The primary challenge in synthesizing the target aldehyde from its corresponding alcohol lies in achieving high chemoselectivity. The reaction must proceed without over-oxidation to the carboxylic acid and without compromising the integrity of the electronically sensitive isoxazole ring.

The isoxazole ring is generally stable to many oxidizing agents; however, the N-O bond can be susceptible to cleavage under harsh acidic, basic, or reductive conditions.[4][5] Therefore, the selection of mild and neutral oxidizing conditions is paramount for a successful transformation. The primary alcohol at the C4 position is electronically analogous to a benzylic or allylic alcohol due to its proximity to the aromatic isoxazole system. This feature can be exploited for selective oxidation with specific reagents like MnO₂.[6][7][8]

This guide provides a comprehensive analysis of four distinct and reliable methods to effect this transformation, enabling researchers to make an informed choice for their specific synthetic context.

Recommended Oxidation Protocols

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes. It operates at room temperature and neutral pH, tolerating a wide variety of sensitive functional groups, making it an excellent first choice for complex substrates.[9][10][11]

2.1.1 Mechanistic Rationale

The reaction is initiated by the ligand exchange between the alcohol and an acetate group on the hypervalent iodine(V) center of DMP. A base (which can be the displaced acetate) then abstracts the α-proton, leading to a concerted elimination that forms the aldehyde, acetic acid, and a reduced iodinane byproduct.[12][13] The mild conditions prevent over-oxidation and preserve the isoxazole ring.

DMP_Mechanism cluster_reactants Step 1: Ligand Exchange cluster_elimination Step 2: Elimination Substrate (Isox-CH₂OH) Intermediate Diacetoxyalkoxy- periodinane Substrate->Intermediate + DMP - HOAc DMP DMP (I(V)) Product Aldehyde (Isox-CHO) Intermediate->Product -H⁺ (via Acetate) Byproduct Iodinane (I(III)) + HOAc Parikh_Doering_Mechanism DMSO DMSO Active_Oxidant Active Electrophile [Me₂S⁺-O-SO₃⁻] DMSO->Active_Oxidant + SO₃•Py SO3Py SO₃•Py Alcohol Isox-CH₂OH Alkoxysulfonium Alkoxysulfonium Salt Alcohol->Alkoxysulfonium + Active Oxidant Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Base (-H⁺) Aldehyde Aldehyde (Isox-CHO) Ylide->Aldehyde Intramolecular Elimination MnO2_Mechanism Start Isox-CH₂OH + MnO₂ Surface Adsorption Adsorption of Alcohol on Mn(IV) surface Start->Adsorption H_Abstraction Radical H-atom Abstraction (from O-H and C-H) Adsorption->H_Abstraction Product_Formation Formation of C=O bond and Mn(II) species H_Abstraction->Product_Formation Desorption Aldehyde (Isox-CHO) Desorbs from Surface Product_Formation->Desorption TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Stoichiometric Oxidant (e.g., NaOCl) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine + Isox-CH₂OH - Aldehyde Hydroxylamine->TEMPO Stoichiometric Oxidant

Sources

Method

Application Note: Strategic Synthesis of 3-Fluorophenyl Isoxazoles via Nitrile Oxide-Alkyne Click Cycloaddition (NOAC)

Executive Summary This guide details the application of Nitrile Oxide-Alkyne Cycloaddition (NOAC) —a catalyst-free or copper-mediated "click" reaction—to synthesize 3-fluorophenyl isoxazole scaffolds. While Copper-Cataly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Nitrile Oxide-Alkyne Cycloaddition (NOAC) —a catalyst-free or copper-mediated "click" reaction—to synthesize 3-fluorophenyl isoxazole scaffolds. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for triazoles, NOAC is the premier "click" method for generating isoxazoles , a critical bioisostere in medicinal chemistry.

The inclusion of the 3-fluorophenyl moiety is strategic: it enhances metabolic stability by blocking P450-mediated oxidation at the aromatic ring while modulating lipophilicity (LogP) for improved membrane permeability. This protocol provides a robust, self-validating workflow for converting 3-fluorobenzaldehyde oximes into bioactive isoxazoles.

Scientific Rationale: The Fluorine-Isoxazole Synergy

The "Fluorine Effect" in Drug Design

The 3-fluorophenyl group is not merely a structural spacer; it is a metabolic shield. Cytochrome P450 enzymes typically attack electron-rich aromatic rings. Replacing a hydrogen with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) exerts two critical effects:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is resistant to oxidative cleavage, extending the half-life (

    
    ) of the drug.
    
  • Electronic Modulation: Fluorine's electronegativity pulls electron density from the isoxazole ring, potentially strengthening

    
     stacking interactions with target protein binding pockets.
    
Isoxazoles as Amide Bioisosteres

The 3,5-disubstituted isoxazole ring mimics the geometry and electronic distribution of a peptide bond (amide) but lacks the hydrolytically unstable carbonyl group. This makes it an ideal rigid linker for kinase inhibitors and BET bromodomain inhibitors.

Mechanism of Action: NOAC

The reaction proceeds via a 1,3-dipolar cycloaddition between a dipole (nitrile oxide) and a dipolarophile (alkyne).

NOAC_Mechanism Oxime 3-Fluorobenzaldehyde Oxime Chloride Hydroximoyl Chloride Oxime->Chloride NCS / DMF NCS N-Chlorosuccinimide (Chlorination) CNO Nitrile Oxide (In Situ Dipole) Chloride->CNO Base (-HCl) Base Et3N (Dehydrohalogenation) Isoxazole 3-Fluorophenyl Isoxazole CNO->Isoxazole + Alkyne [3+2] Cycloaddition Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Isoxazole

Figure 1: Step-wise generation of the reactive nitrile oxide dipole followed by cycloaddition.[1]

Detailed Experimental Protocol

Objective: Synthesis of 3-(3-fluorophenyl)-5-substituted isoxazole via in situ generated nitrile oxide.

Materials & Reagents
ReagentRoleEquiv.Notes
3-Fluorobenzaldehyde oxime Precursor1.0Synthesize from aldehyde +

N-Chlorosuccinimide (NCS) Oxidant1.1Freshly recrystallized preferred
Terminal Alkyne Dipolarophile1.2Excess ensures complete consumption of unstable CNO
Triethylamine (

)
Base1.2Must be dry
DMF or DCM Solvent-DMF accelerates reaction; DCM allows easier workup
Step-by-Step Methodology
Step 1: Chlorination (Formation of Hydroximoyl Chloride)
  • Dissolve 3-fluorobenzaldehyde oxime (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

    
     or Ar).
    
  • Add NCS (1.1 mmol) portion-wise at 0°C.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.

    • Checkpoint: Monitor by TLC. The oxime spot should disappear. If reaction is sluggish, add a catalytic amount of pyridine.

Step 2: In Situ Click Cycloaddition
  • Add the Terminal Alkyne (1.2 mmol) directly to the reaction vessel.

  • CRITICAL STEP: Prepare a solution of

    
      (1.2 mmol) in DMF (1 mL). Add this solution dropwise  over 30 minutes.
    
    • Why? Rapid addition generates a high concentration of nitrile oxide, leading to dimerization (furoxan formation) rather than the desired cycloaddition. Slow addition keeps the steady-state concentration of nitrile oxide low, favoring reaction with the alkyne.

  • Stir the reaction at RT for 4–12 hours.

    • Note: For sterically hindered alkynes, heating to 60°C may be required.

Step 3: Workup and Purification
  • Pour the reaction mixture into ice-cold water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purify via flash column chromatography (Hexane/EtOAc gradient).

Optimization & Troubleshooting Guide

Regioselectivity Control

Thermal NOAC typically yields a mixture of 3,5- and 3,4-disubstituted isoxazoles, though the 3,5-isomer is heavily favored (typically >90:10) due to steric hindrance.

ConditionMajor ProductMechanism
Thermal (Standard) 3,5-Isoxazole Steric/Electronic control
Cu(I) Catalysis 3,5-Isoxazole Copper-acetylide intermediate (Click)
Ru(II) Catalysis 3,4-Isoxazole Ruthenacycle intermediate
Handling Nitrile Oxide Dimerization

If the major byproduct is the furoxan dimer, the rate of nitrile oxide generation is too fast relative to the cycloaddition.

  • Solution: Use a syringe pump to add the base over 2–4 hours.

  • Alternative: Use Chloramine-T as the oxidant in ethanol/water, which releases the nitrile oxide more gradually.

Application Case Study: Kinase Inhibitor Design

Context: Developing a Type II kinase inhibitor where the "hinge binder" region requires a stable aromatic linker.

Workflow:

  • Design: Replace a metabolic "soft spot" (e.g., a phenyl ring susceptible to hydroxylation) with the 3-fluorophenyl isoxazole .

  • Synthesis: Use the protocol above to click 3-fluorobenzaldehyde oxime with an alkyne-tagged kinase pharmacophore (e.g., ethynyl-pyrimidine).

  • Validation: Compare metabolic stability in liver microsomes.

SAR_Logic Start Lead Compound (Phenyl-Isoxazole) Problem Issue: Rapid Clearance (P450 Oxidation) Start->Problem Solution Strategy: Fluorine Scan (Bioisostere) Problem->Solution Synthesis Execute NOAC Protocol (3-F-Phenyl Oxime + Alkyne) Solution->Synthesis Result New Analog: Blocked Metabolic Site Synthesis->Result

Figure 2: SAR decision tree for implementing fluorophenyl isoxazoles to improve DMPK properties.

References

  • Mechanistic Foundation of NOAC

    • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5][6][7] Past and Future. Angewandte Chemie International Edition.

  • Green/Mechanochemical Protocols

    • Full article: [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes. (2022).[4] Taylor & Francis Online.

  • Anticancer Applications of Fluorophenyl Isoxazoles

    • Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives.[8] (2021).[8][9][10] ResearchGate.

  • Metabolic Stability of Fluorine

    • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026).[10][11][12] PubMed/J. Med. Chem.

  • Copper-Catalyzed Regioselectivity

    • Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[5] (2001).[13][9] Kolb, H.C., Finn, M.G., Sharpless, K.B. Angewandte Chemie.

Sources

Application

Application Note: Reaction Conditions for Nucleophilic Substitution on Isoxazole Alcohols

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies with mechanistic insights to ensure reproducible success in the...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies with mechanistic insights to ensure reproducible success in the functionalization of isoxazole alcohols.

Executive Summary & Strategic Overview

Isoxazole scaffolds are critical bioisosteres in modern drug design (e.g., Valdecoxib, Leflunomide), offering unique polarity and hydrogen-bonding profiles. However, performing nucleophilic substitution on isoxazole alcohols presents a dichotomy of challenges depending on the position of the hydroxyl group:

  • Isoxazolyl-Alkyl Alcohols (Side-Chain): These behave similarly to electron-deficient benzylic alcohols. The challenge lies in the lability of the isoxazole N–O bond under reducing conditions or strong Lewis acids, and the potential for elimination over substitution.

  • Hydroxyisoxazoles (Ring-Attached): These exist in a tautomeric equilibrium with isoxazolones. Direct substitution of the hydroxyl group is chemically forbidden; it requires "activation" (conversion to a halide or sulfonate) to enable Nucleophilic Aromatic Substitution (

    
    ).
    

This guide provides validated protocols for both scenarios, prioritizing yield, regioselectivity, and ring stability.

Decision Matrix: Selecting the Correct Pathway

Before initiating synthesis, categorize your substrate to select the appropriate activation strategy.

ReactionPathway Start Start: Isoxazole Alcohol Substrate Type Identify OH Position Start->Type SideChain Side-Chain (Alkyl-OH) (e.g., Isoxazol-3-ylmethanol) Type->SideChain Ring Ring-Attached (Heteroaryl-OH) (e.g., 3-Hydroxyisoxazole) Type->Ring PathA Path A: Activation to LG (Mesylate/Tosylate/Halide) SideChain->PathA Standard Substitution PathB Path B: Direct Mitsunobu (Inversion of Config) SideChain->PathB Stereocontrol Required PathC Path C: Deoxy-Halogenation (POCl3 Activation) Ring->PathC Target: Amino/Alkoxy Isoxazole PathD Path D: O-Alkylation (Substrate as Nucleophile) Ring->PathD Target: Isoxazole Ether

Figure 1: Strategic workflow for selecting reaction conditions based on substrate topology.

Protocol Module A: Side-Chain Functionalization

Substrate: Isoxazolyl-alkyl alcohols (e.g., hydroxymethyl isoxazoles). Objective: Convert OH to a Leaving Group (LG) for displacement by a nucleophile (


).
Method A1: Activation via Sulfonylation (Mesylation)

This is the gold standard for primary and secondary isoxazole alcohols. The electron-deficient nature of the isoxazole ring makes the resulting mesylate relatively stable compared to electron-rich benzylic systems.

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (


), Dichloromethane (DCM).

Step-by-Step Protocol:

  • Preparation: Dissolve the isoxazole alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Cool the solution to 0 °C. Add

    
     (1.5 equiv) followed by DMAP (0.05 equiv) as a catalyst.
    
    • Expert Insight: DMAP is crucial here. Without it, reaction times lengthen, increasing the risk of side reactions.

  • Activation: Dropwise add MsCl (1.2 equiv) over 10 minutes. Maintain temperature at 0 °C.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 1–2 hours. Monitor by TLC/LCMS.

  • Workup (Critical): Quench with saturated

    
    . Extract with DCM. Wash organics with brine.[1]
    
    • Caution: Do not use strong acid washes (e.g., 1M HCl) during workup if the isoxazole has acid-labile protecting groups, although the ring itself is generally acid-stable.

  • Displacement (

    
    ):  The crude mesylate is often used directly. Dissolve in DMF or MeCN, add Nucleophile (e.g., 
    
    
    
    , amines, thiolates), and heat to 50–80 °C.
Method A2: Direct Substitution via Mitsunobu Reaction

Ideal for converting secondary alcohols with inversion of configuration or when avoiding the two-step activation/displacement is preferred.

Reagents: Triphenylphosphine (


), Diisopropyl azodicarboxylate (DIAD) or DEAD, Nucleophile (H-Nu with 

).

Step-by-Step Protocol:

  • Setup: Dissolve isoxazole alcohol (1.0 equiv),

    
     (1.2 equiv), and the Nucleophile (1.2 equiv) in anhydrous THF (0.1 M).
    
  • Addition: Cool to 0 °C. Add DIAD (1.2 equiv) dropwise.

    • Note: The solution usually turns yellow/orange.

  • Reaction: Stir at RT for 12–24 hours.

  • Optimization: If the reaction is sluggish (common with sterically hindered isoxazoles), use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
      (tributylphosphine) to increase reactivity.
    

Protocol Module B: Ring Functionalization (Hydroxyisoxazoles)

Substrate: 3-Hydroxyisoxazoles or 5-Hydroxyisoxazoles. Objective: Replace the ring -OH with a Nucleophile (e.g., -Cl, -NHR, -OR).

Method B1: Deoxy-Chlorination (Activation for )

Direct displacement of the OH on the ring is impossible. You must first convert the tautomeric "hydroxy" group into a chloride using phosphoryl chloride (


). The resulting chloroisoxazole is a potent electrophile for 

.

Mechanism: The isoxazole oxygen attacks phosphorus, creating a leaving group, followed by chloride attack.

Step-by-Step Protocol:

  • Reagents: Hydroxyisoxazole (1.0 equiv),

    
     (5–10 equiv). Neat reaction preferred.
    
    • Additive: For unreactive substrates, add Pyridine or

      
      -Diethylaniline (1.0 equiv) as a base catalyst.
      
  • Process:

    • Place substrate in a pressure vial (if small scale) or round-bottom flask.

    • Add

      
       carefully (exothermic).
      
    • Heat to reflux (approx. 100–110 °C) for 2–4 hours.

  • Quenching (Hazardous):

    • Cool the mixture to RT.

    • Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring to hydrolyze excess

      
      .
      
    • Neutralize with solid

      
       to pH 7.
      
  • Extraction: Extract the chloro-isoxazole with Ethyl Acetate or DCM.[1]

  • Subsequent

    
    : 
    
    • React the isolated chloro-isoxazole with an amine or alkoxide in DMF/DMSO at 80–120 °C.

    • Reactivity Note: 5-chloroisoxazoles are generally more reactive toward nucleophiles than 3-chloroisoxazoles due to the electronic distribution of the ring.

Method B2: O-Alkylation (Using Isoxazole as Nucleophile)

If the goal is to attach an alkyl group to the oxygen (ether formation), the hydroxyisoxazole acts as the nucleophile.

Challenge: Ambident nucleophilicity (N- vs O-alkylation). Solution: Mitsunobu conditions heavily favor O-alkylation .

Protocol:

  • Components: Alcohol (R-OH), Hydroxyisoxazole (1.0 equiv),

    
     (1.5 equiv), THF.
    
  • Procedure: Add DIAD (1.5 equiv) at 0 °C.

  • Outcome: Yields the isoxazolyl ether with high regioselectivity (>95% O-isomer typically).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Mesylation) Chloride displacement of MsO-Use Methanesulfonic anhydride (

)
instead of MsCl to prevent in-situ chloride attack.
Ring Cleavage Reductive conditionsAvoid using metals (Zn, Fe) or strong hydrides (

) during subsequent steps. The N-O bond is sensitive.
N-Alkylation vs O-Alkylation Solvent/Base effectsUse Mitsunobu for O-alkylation. For N-alkylation (isoxazolone formation), use

/DMF
with alkyl halides.
Poor

Reactivity
Electron-rich ringIf the chloroisoxazole is unreactive, ensure no electron-donating groups (EDGs) are adjacent. High temp (120°C+) or microwave irradiation may be required.

References

  • Mitsunobu Reaction on Heterocycles: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Isoxazole Functionalization: Pinho e Melo, T. M.[2] "Recent Advances on the Synthesis and Transformations of Isoxazole Derivatives." Current Organic Chemistry, 2005. Link

  • Deoxy-chlorination Protocols: Wang, H., et al.

    
    ." Molecules, 2012.[3] Link
    
  • Regioselectivity (N vs O): Larsen, K. E., et al. "O- vs N-Alkylation of 3-Hydroxyisoxazoles." Acta Chemica Scandinavica, 1989. Link

  • Mesylation Stability: Crossland, R. K., Servis, K. L. "A facile synthesis of methanesulfonate esters." Journal of Organic Chemistry, 1970. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol Synthesis

Status: Operational Ticket ID: ISOX-5-FLUORO-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary You are encountering yield or purity issues in the synthesis of (5-(3-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISOX-5-FLUORO-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are encountering yield or purity issues in the synthesis of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol . This is a common bottleneck caused by two antagonistic chemical factors:

  • Regiochemical Ambiguity: Achieving the specific 5-aryl-4-substituted pattern (vs. the thermodynamic 3-aryl-5-substituted isomer).

  • Ring Lability: The isoxazole N-O bond is susceptible to reductive cleavage, making the conversion of the ester precursor to the alcohol hazardous if using non-selective hydride donors like Lithium Aluminum Hydride (LAH).

This guide provides a validated, self-correcting protocol focusing on the Enaminone Route for ring construction and a Controlled Hydride Transfer for reduction.

Phase 1: The Synthetic Pathway (Critical Analysis)

To maximize yield, we must abandon the standard "nitrile oxide [3+2] cycloaddition" if you are currently using it, as it often yields inseparable regioisomeric mixtures (approx. 60:40 split).

Recommended Route: The DMF-DMA Condensation Method . This route locks the regiochemistry before the ring closes, guaranteeing the 5-aryl-4-carboxylate isomer.

The Validated Workflow

G Start 3-Fluorobenzoic Acid Derivative Step1 Beta-Keto Ester Formation Start->Step1 Inter1 Ethyl 3-(3-fluorophenyl)- 3-oxopropanoate Step1->Inter1 Step2 DMF-DMA Condensation Inter1->Step2 Regiocontrol Point Inter2 Enaminone Intermediate Step2->Inter2 Step3 Cyclization (NH2OH·HCl) Inter2->Step3 Ester Isoxazole-4-carboxylate (Precursor) Step3->Ester Step4 Controlled Reduction (DIBAL-H or NaBH4/CaCl2) Ester->Step4 Critical Risk Point Final Target: (5-(3-Fluorophenyl)isoxazol- 4-yl)methanol Step4->Final

Figure 1: The regioselective Enaminone Pathway minimizes isomeric impurities.

Phase 2: Protocol & Troubleshooting

Module A: Ring Construction (Regiocontrol)

Objective: Synthesize Ethyl 5-(3-fluorophenyl)isoxazole-4-carboxylate.

The Protocol:

  • Enaminone Formation: Reflux Ethyl 3-(3-fluorophenyl)-3-oxopropanoate with 1.5 eq of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) in Toluene for 4–6 hours.

    • Why: This converts the methylene group into a dimethylaminomethylene group. The steric bulk and electronics of this intermediate force the hydroxylamine to attack the specific carbonyl that results in the 5-aryl isomer.

  • Cyclization: Concentrate the enaminone. Redissolve in Ethanol. Add Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.1 eq). Stir at room temperature (or mild heat, 50°C) for 2 hours.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Yield (<40%) Hydrolysis of EnaminoneThe enaminone intermediate is moisture sensitive. Ensure Toluene is anhydrous and the concentration step is done rapidly under vacuum.
Wrong Isomer Used Nitrile Oxide RouteIf you reacted an oxime with an alkyne, you likely made the 3-aryl-5-methanol isomer. Switch to the DMF-DMA method described above.
Sticky Solid/Oil Residual DMF-DMADMF-DMA byproducts can be oily. Wash the crude solid with cold hexanes/ether before the next step.
Module B: The Reduction (Yield Optimization)

Objective: Convert the ester to alcohol without breaking the N-O bond.

The Risk: The isoxazole ring is essentially a "masked" 1,3-dicarbonyl equivalent. Strong reducing agents (LAH) or high temperatures will cleave the N-O bond, destroying the ring and yielding an open-chain amino alcohol.

Selection Matrix:

MethodReagentConditionPros/ConsRecommendation
Method A (Precision) DIBAL-H (1.0 M in DCM)-78°C (Strict)Pros: Cleanest profile, no ring opening.Cons: Requires cryogenic cooling; difficult on >1kg scale.Best for <50g scale.
Method B (Scalable) NaBH₄ + CaCl₂ (in EtOH)0°C to RT Pros: Cheap, scalable, no dry ice needed.Cons: Slower reaction; requires filtration of borate salts.Best for >50g scale.
Method C (Avoid) LiAlH₄ (LAH)AnyRISK: High probability of ring cleavage (N-O bond rupture).DO NOT USE.

Detailed Protocol (Method A - DIBAL-H):

  • Dissolve ester (1.0 eq) in anhydrous DCM. Cool to -78°C .[1]

  • Add DIBAL-H (2.2 eq) dropwise over 30 mins. Do not let internal temp rise above -65°C.

  • Stir at -78°C for 2 hours.

  • Quench: Add Methanol (excess) at -78°C. Then add saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution.

  • Warm to RT and stir vigorously for 2 hours until the emulsion clears (two distinct layers).

Troubleshooting Logic:

Troubleshooting Problem Issue: Low Yield in Reduction Step Check1 Did the ring open? (Check NMR for amino-enone signals) Problem->Check1 YesOpen Cause: Over-reduction Check1->YesOpen Yes NoOpen Did starting material remain? Check1->NoOpen No Action1 Switch from LAH to DIBAL-H (-78°C) or NaBH4/CaCl2 YesOpen->Action1 YesSM Cause: Incomplete Reaction NoOpen->YesSM Yes Action2 Increase equivalents (2.5 eq DIBAL) or Reaction Time YesSM->Action2

Figure 2: Diagnostic logic for reduction failures.

Frequently Asked Questions (FAQs)

Q: Can I use Lithium Aluminum Hydride (LAH) if I keep it at 0°C? A: It is highly discouraged. Even at 0°C, LAH is aggressive enough to attack the N-O bond of the isoxazole ring. If you must use LAH, you risk obtaining the ring-opened amino-alcohol impurity, which is difficult to separate. Stick to DIBAL-H or Borohydride salts [1, 3].

Q: Why do I need CaCl₂ with NaBH₄? A: Sodium Borohydride alone is generally too weak to reduce esters to alcohols efficiently. The addition of Calcium Chloride (or Lithium Chloride) generates a borohydride-calcium complex in situ, which acts as a stronger, Lewis-acid-activated reducing agent capable of reducing the ester while leaving the isoxazole ring intact [5].

Q: My product is trapped in an emulsion after the DIBAL quench. How do I fix it? A: Aluminum salts form gelatinous precipitates with water. You likely skipped the Rochelle's Salt step or didn't stir long enough. Add saturated Potassium Sodium Tartrate solution and stir vigorously for at least 2–3 hours. The tartrate chelates the aluminum, breaking the emulsion [1].

Q: How do I confirm I have the 5-fluorophenyl isomer and not the 3-fluorophenyl isomer? A: Check the 1H NMR. The proton on the isoxazole ring (if you haven't substituted position 4 yet) or the chemical shift of the substituents differs. However, the most reliable confirmation is the synthetic route. If you used the DMF-DMA/Enaminone route, you have the 5-aryl isomer. If you used the Nitrile Oxide route, you likely have a mixture [4].

References

  • DIBAL-H Reduction Protocols. Common Organic Chemistry. (Detailed protocols for ester reduction and Rochelle's salt workup).

  • Regioselective Synthesis of Isoxazoles. Beilstein Journal of Organic Chemistry. (Validation of enaminone/hydroxylamine regioselectivity).

  • Stability of Isoxazole Ring. ResearchGate/Tetrahedron Letters. (Discussion on LAH reduction causing ring opening/aziridine formation).

  • Isoxazole Regiochemistry Analysis. NIH/PubMed. (Structural analysis of 3,4 vs 4,5 diaryl isoxazoles).

  • Ester Reduction with NaBH4/LiCl. Reddit/Chem Support Archive. (Practical discussion on scaling ester reductions without LAH).

Sources

Optimization

Troubleshooting solubility issues of fluorophenyl isoxazoles in aqueous buffers

Status: Online Operator: Senior Application Scientist Ticket ID: FPI-SOL-001 Subject: Troubleshooting aqueous solubility and precipitation of fluorophenyl isoxazoles. Diagnostic Brief: The "Fluorine Paradox" User Query:...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: FPI-SOL-001 Subject: Troubleshooting aqueous solubility and precipitation of fluorophenyl isoxazoles.

Diagnostic Brief: The "Fluorine Paradox"

User Query: "My fluorophenyl isoxazole dissolves perfectly in DMSO at 10 mM. However, the moment I spike it into my assay buffer (PBS, pH 7.4), it turns cloudy or precipitates over time. Why?"

Technical Analysis: You are encountering a classic "Solvent Shift" precipitation event, exacerbated by the specific physicochemical properties of fluorophenyl isoxazoles.

  • The Fluorine Effect: While fluorine is often added to isoxazole scaffolds to block metabolic soft spots (preventing oxidation of the phenyl ring) and increase potency, it significantly alters the physicochemical profile.[1]

    • Lipophilicity (

      
      ):  Fluorine is highly hydrophobic. Substituting a hydrogen with fluorine on a phenyl ring typically increases 
      
      
      
      by ~0.2–0.4 units. This drives the compound to aggregate in aqueous environments to minimize water-fluorine contact.
    • Crystal Lattice Energy ("Brick Dust"): Fluorophenyl groups often facilitate tight

      
      -
      
      
      
      stacking and efficient crystal packing. High crystal lattice energy means the compound prefers to be a solid rather than in solution, leading to a "brick dust" insolubility profile.
  • The Isoxazole Weakness: The isoxazole ring is a weak base (pKa ~ -3 to 1). At physiological pH (7.4), it remains uncharged (neutral). Without an ionizable handle to interact with water, the hydrophobic fluorophenyl tail dominates, causing rapid precipitation upon dilution.

Visualizing the Failure Mode

The following diagram illustrates the kinetic pathway of your compound crashing out. Understanding this flow is critical to intervening.[2]

PrecipitationMechanism Stock DMSO Stock (Solvated by DMSO) Dilution Rapid Dilution (Water enters) Stock->Dilution Spiked into Buffer Supersat Supersaturation (Metastable State) Dilution->Supersat Solvent Shock Nucleation Nucleation (Fluorine Aggregation) Supersat->Nucleation Hydrophobic Effect Cyclo Intervention: Cyclodextrin/Surfactant Supersat->Cyclo Additive Present Precip Precipitation (Assay Failure) Nucleation->Precip Crystal Growth Stable Stable Colloid/ Inclusion Complex Cyclo->Stable Prevents Nucleation

Figure 1: The Kinetic Precipitation Pathway. Rapid introduction of water creates a metastable supersaturated state. Without stabilization (green path), the hydrophobic fluorophenyl groups drive nucleation and precipitation (red path).

Troubleshooting Protocols
Protocol A: The "Soft Landing" Serial Dilution

Use this when you cannot change the buffer composition significantly.

The Logic: Direct spiking (e.g., 1 µL stock into 1000 µL buffer) causes a massive local concentration shock. Intermediate dilutions allow the compound to equilibrate with water gradually.

StepActionRationale
1 Prepare Intermediate Stock in 100% DMSO.Dilute your 10 mM Main Stock to 100x the final assay concentration (e.g., 100 µM) using pure DMSO.
2 Prepare Transition Buffer (Buffer + 10% DMSO).Create a buffer solution that matches your assay buffer but contains 10% DMSO.
3 Pre-dilution Step. Dilute the Intermediate Stock (Step 1) 1:10 into the Transition Buffer (Step 2). Result: 10 µM compound in 19% DMSO.
4 Final Assay Spike. Dilute the Step 3 solution 1:10 into your final Assay Buffer. Result: 1 µM compound in ~2% DMSO.

Why this works: The intermediate step prevents the "solvent shock" that instantly strips the solvation shell from the fluorophenyl group [1][2].

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Use this for high-concentration assays or in vivo formulations.

The Logic: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) has a hydrophobic cavity that perfectly accommodates phenyl-isoxazole rings, shielding the fluorine atoms from water while the hydrophilic exterior keeps the complex soluble [3][4].
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in your aqueous buffer (PBS or Water). Filter sterilize (0.22 µm).
    
  • Solubilization:

    • Add your fluorophenyl isoxazole (solid powder preferred, or high conc. DMSO stock) to the vehicle.

    • Critical Step: Sonicate in a water bath at 37°C for 30–60 minutes.

    • Shake at room temperature for 4 hours.

  • Verification: Centrifuge at 13,000 rpm for 10 mins. Use the supernatant.

Success Metric: If the supernatant absorbance (UV) matches the theoretical concentration, the inclusion complex has formed.

Decision Tree: Choosing the Right Fix

Use this flowchart to determine the correct strategy for your specific experiment.

DecisionTree Start Start: Solubility Issue CheckConc Is Assay Conc > 10 µM? Start->CheckConc HighConc Yes (>10 µM) CheckConc->HighConc Yes LowConc No (<10 µM) CheckConc->LowConc No CheckCell Is this a Cell-Based Assay? CellYes Yes (Cells) CheckCell->CellYes Yes CellNo No (Enzymatic/SPR) CheckCell->CellNo No UseCD Protocol B: Use HP-β-Cyclodextrin HighConc->UseCD LowConc->CheckCell LimitDMSO Limit DMSO < 0.5% Use Protocol A (Soft Landing) CellYes->LimitDMSO AddSurf Add 0.01% Tween-20 or Triton X-100 CellNo->AddSurf

Figure 2: Troubleshooting Decision Matrix. Selects the optimal solubilization strategy based on concentration requirements and biological tolerance.

Frequently Asked Questions (FAQs)

Q: I see a "false positive" inhibition in my enzyme assay. Could solubility be the cause? A: Yes. This is likely due to Promiscuous Aggregation . Fluorophenyl isoxazoles can form colloidal aggregates (100–1000 nm size) that sequester enzymes, inhibiting them non-specifically.

  • Test: Add 0.01% Triton X-100 to your buffer. If the inhibition disappears (IC50 increases significantly), your compound was aggregating, not binding specifically [5].

Q: Can I just heat the solution to dissolve the precipitate? A: Proceed with caution. While heat increases thermodynamic solubility, the compound will likely precipitate again upon cooling (hysteresis). Furthermore, isoxazoles can be thermally sensitive if the ring is highly strained or if strong nucleophiles are present in the buffer.

Q: Why does my compound stick to the plastic tips? A: Fluorinated compounds are highly lipophilic and will bind to polypropylene.

  • Solution: Use Low-Retention pipette tips and plates. Alternatively, pre-coat your tips by pipetting buffer containing 0.1% BSA or Tween before handling the compound.

References
  • BenchChem Technical Support. (2025).[3] Troubleshooting Compound Solubility in DMSO and Aqueous Buffers. BenchChem.[3][4] 3

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Chate, A. V., & Gill, C. H. (2017). β-Cyclodextrin (β-CD) as a Supramolecular Catalyst for the Synthesis of Isoxazoles.[5][6] Letters in Organic Chemistry. 5[7]

  • Moraes, C. M., et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability.[8][9] Carbohydrate Polymers.[9] 9

  • Sittampalam, G. S., et al. (2004).[10] Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. 10[7]

Sources

Troubleshooting

Technical Support Center: Purification of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol

Welcome to the Technical Support Center for (5-(3-Fluorophenyl)isoxazol-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (5-(3-Fluorophenyl)isoxazol-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this key isoxazole intermediate. Drawing from established chemical principles and field-tested methodologies, this document provides in-depth troubleshooting guides, detailed protocols, and answers to frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Introduction: The Purification Challenge

(5-(3-Fluorophenyl)isoxazol-4-yl)methanol is a solid compound that serves as a valuable building block in medicinal chemistry.[1] Its synthesis, typically involving a 1,3-dipolar cycloaddition of a 3-fluorophenyl-substituted nitrile oxide with an alkyne like propargyl alcohol, can often result in a crude mixture containing unreacted starting materials, regioisomers, and various byproducts.[2][3][4] The structural similarity of these impurities to the target molecule presents a significant purification challenge, demanding a robust and well-considered strategy. This guide will equip you with the knowledge to diagnose and resolve these challenges effectively.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific issues encountered during the purification of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol in a practical question-and-answer format.

Issue 1: My Crude TLC Plate Shows Multiple Spots Close to the Product.

Question: After an aqueous workup, my crude Thin Layer Chromatography (TLC) analysis shows several spots with Rf values very similar to my target compound. How do I identify these impurities and select a purification strategy?

Answer: This is a classic problem in isoxazole synthesis, often stemming from byproducts with polarities similar to the desired product.[2]

Probable Causes & Identification:

  • Unreacted Propargyl Alcohol: This starting material is highly polar and will typically have a very low Rf value, often remaining at the baseline in standard solvent systems (e.g., Hexane/Ethyl Acetate).

  • Unreacted 3-Fluorobenzaldoxime: The precursor to the nitrile oxide is also quite polar and will exhibit a low Rf value, though likely higher than propargyl alcohol.

  • Furoxan Dimer: Nitrile oxides are prone to dimerization, especially at high concentrations, forming stable furoxan byproducts.[2] These dimers often have Rf values slightly lower or higher than the target alcohol, making them challenging to separate.

  • Regioisomer: Depending on the exact synthetic route, the formation of a regioisomeric isoxazole is possible.[2] This is often the most difficult impurity to separate due to nearly identical polarity. An advanced 2D-NMR analysis (like NOESY) may be required for definitive identification.

Recommended Solutions:

  • TLC Solvent System Screening: Before committing to a large-scale column, systematically screen different solvent systems to maximize the separation (ΔRf) between your product and the persistent impurities. Test various ratios of Hexanes/Ethyl Acetate, and consider adding a third solvent like Dichloromethane (DCM) or a modifier like triethylamine (1%) to improve separation.[2]

  • Column Chromatography: This is the most effective method for separating these types of mixtures.[2][5] Use a fine mesh silica gel (200-400 mesh) for higher resolution and a shallow gradient to carefully elute the components.[6][7]

Issue 2: The Product is "Oiling Out" During Recrystallization.

Question: I have isolated a semi-pure solid after column chromatography, but when I try to recrystallize it, it separates as an oil instead of forming crystals. What should I do?

Answer: "Oiling out" is a common phenomenon where the compound separates from the solution at a temperature above its melting point or when its solubility in the hot solvent is too high.[8]

Probable Causes:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.

  • Residual Impurities: The presence of impurities lowers the melting point of the mixture and can disrupt the crystal lattice formation.

  • Cooling Rate is Too Fast: Rapid cooling doesn't allow sufficient time for crystal nucleation and growth, favoring the formation of a supersaturated, oily state.

Recommended Solutions:

  • Solvent/Anti-Solvent System: Use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., DCM, Ethyl Acetate, or warm Methanol) in which it is highly soluble. Then, slowly add a "poor" solvent (an "anti-solvent" like Hexanes or cold water) dropwise until persistent cloudiness is observed.[9] Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Slow Cooling: Insulate the crystallization flask to ensure a very slow cooling rate. This can be achieved by placing it in a warm water bath that is allowed to cool to room temperature overnight.

  • Scratching & Seeding: If crystals are slow to form, try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[8] If available, adding a single, pure "seed crystal" can induce crystallization.[8]

Issue 3: Yield is Very Low After Column Chromatography.

Question: My final yield after column chromatography is significantly lower than expected based on the crude weight. Where could my product have gone?

Answer: Product loss during chromatography can occur for several reasons, from physical handling to on-column degradation.

Probable Causes:

  • Product Adsorbed on Silica: Highly polar compounds, especially those with hydroxyl groups like your target molecule, can irreversibly adsorb to the acidic silica gel.

  • Co-elution: If the separation is not optimal, a significant portion of your product may have co-eluted with an impurity and been discarded in mixed fractions.[5]

  • On-Column Degradation: While isoxazoles are generally stable, prolonged exposure to acidic silica gel can sometimes cause degradation for sensitive substrates.

  • Inappropriate Sample Loading: Using a strong solvent like pure Methanol or DMSO to dissolve the sample for loading can disrupt the initial separation at the top of the column, leading to broad bands and poor resolution.[10]

Recommended Solutions:

  • Deactivate Silica Gel: For particularly stubborn polar compounds, you can pre-treat the silica gel by creating a slurry with the starting eluent that contains 1-2% triethylamine. This neutralizes the acidic sites and minimizes irreversible adsorption.

  • Optimize Sample Loading: Dissolve your crude product in a minimal amount of a weak solvent (like DCM or the mobile phase itself). Alternatively, use "dry loading" by adsorbing your dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Analyze All Fractions: Re-run TLC on all collected fractions, including those that appeared to be pure impurity or baseline material, to ensure the product did not elute unexpectedly early or late.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for (5-(3-Fluorophenyl)isoxazol-4-yl)methanol?

For a typical crude mixture, a two-step purification process is recommended:

  • Flash Column Chromatography: First, use flash chromatography on silica gel to remove the bulk of impurities (starting materials, furoxan dimer). This step should aim for a purity of >95%.[5][7][11]

  • Recrystallization: Follow the chromatography with a recrystallization step from a suitable solvent (e.g., ethanol, or a DCM/hexane mixture) to remove any remaining trace impurities and obtain a highly pure, crystalline final product.[9][12]

Q2: How can I choose the starting solvent system for column chromatography?

Use TLC. The ideal starting solvent system for your column should give your product an Rf value of approximately 0.2-0.3. This provides a good balance, ensuring the compound moves down the column at a reasonable rate while allowing for effective separation from less polar and more polar impurities. A common starting point for isoxazole derivatives is a mixture of Hexanes and Ethyl Acetate.[5][10]

Q3: Is the isoxazole ring in my compound stable to purification conditions?

The isoxazole ring is generally robust. However, it can be sensitive to certain conditions:

  • Strong Bases: Some isoxazoles may undergo ring-opening in the presence of strong bases.[2] Using milder bases like triethylamine or sodium bicarbonate in workups is advisable.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[2] Avoid these conditions during or before purification unless a specific transformation is intended.

Q4: What are the typical solubility properties of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol?

As a polar alcohol, it is expected to be soluble in polar organic solvents like Methanol, Ethanol, Ethyl Acetate, and Dichloromethane. It will have limited solubility in non-polar solvents like Hexanes and Pentane, which can be exploited for precipitation or recrystallization using an anti-solvent method.

Visualized Workflow & Data Tables

Decision Tree for Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification method based on the initial analysis of your crude product mixture.

Purification_Workflow start Crude Product Mixture (Post-Workup) tlc Analyze by TLC (e.g., 30% EtOAc/Hexanes) start->tlc purity_check Assess Spot Separation and Complexity tlc->purity_check good_sep Good Separation (ΔRf > 0.2) Few Spots purity_check->good_sep High Purity Estimate poor_sep Poor Separation (ΔRf < 0.2) Multiple Spots / Streaking purity_check->poor_sep Low Purity Estimate oily Crude is an Oil or Very Impure Solid purity_check->oily Very Low Purity recryst_direct Attempt Direct Recrystallization good_sep->recryst_direct optimize_tlc Optimize TLC Solvent System (Test modifiers, different polarity solvents) poor_sep->optimize_tlc column Perform Flash Column Chromatography oily->column analyze_fractions Analyze Fractions by TLC column->analyze_fractions final_product Pure Crystalline Product (>99% Purity) recryst_direct->final_product optimize_tlc->column Optimized System Found combine_pure Combine Pure Fractions & Evaporate Solvent analyze_fractions->combine_pure recryst_final Recrystallize for Final Purity combine_pure->recryst_final recryst_final->final_product

Sources

Optimization

Technical Support Center: Stability of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol

Introduction This technical guide addresses the stability profile of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol (hereafter referred to as Compound A ) under acidic conditions. While the isoxazole heterocycle is generally...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide addresses the stability profile of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol (hereafter referred to as Compound A ) under acidic conditions. While the isoxazole heterocycle is generally regarded as robust, the presence of a hydroxymethyl group at the C4 position introduces specific vulnerabilities when exposed to Brønsted acids.

This document is designed for researchers observing unexpected impurities, yield losses during workup, or degradation during HPLC analysis. It synthesizes mechanistic organic chemistry with practical troubleshooting steps.

Module 1: The Stability Profile (The "Why")

To troubleshoot effectively, one must understand the competing reactivities within the molecule. Compound A possesses two distinct reactive centers relevant to acidic environments:

  • The Isoxazole Ring (C3-H, C5-Aryl):

    • Behavior: The 3,5-disubstituted isoxazole core is essentially a masked 1,3-dicarbonyl system. It is generally stable to mineral acids at ambient temperatures.

    • Risk: Under extreme forcing conditions (e.g., refluxing concentrated

      
      ), the N-O bond can cleave, leading to ring hydrolysis. However, the primary risk in standard laboratory acidic conditions is not  ring degradation.
      
  • The C4-Hydroxymethyl Group (

    
    ): 
    
    • Behavior: This is a "benzylic-like" alcohol. The isoxazole ring is electron-deficient, which destabilizes the formation of a carbocation at C4. However, in the presence of strong acids, the hydroxyl group protonates (

      
      ), creating a good leaving group.
      
    • Risk (High): The primary degradation pathway is S_N1 / S_N2 substitution or dimerization . If HCl is used, the chloride ion is a sufficient nucleophile to displace water, forming the alkyl chloride. In non-nucleophilic acids (like

      
      ), intermolecular dehydration can lead to ether dimers.
      
Visualizing the Degradation Pathways

The following diagram outlines the mechanistic fate of Compound A in acidic media.

AcidStability Compound (5-(3-Fluorophenyl) isoxazol-4-yl)methanol Protonated Protonated Intermediate (R-CH2-OH2+) Compound->Protonated Acid (H+) RingOpen Ring Hydrolysis (Extreme Heat Only) Compound->RingOpen Conc. H2SO4 Reflux (>100°C) Chloride Alkyl Chloride Impurity (If HCl used) Protonated->Chloride Cl- Nucleophile (Fast) Dimer Ether Dimer (R-CH2-O-CH2-R) Protonated->Dimer High Conc. (Dehydration) Stable Stable in Solution Protonated->Stable Dilute Acid Low Temp

Figure 1: Mechanistic pathways of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol in acidic media.[1][2] Note that the alcohol functionality is the primary site of failure, not the ring.

Module 2: Troubleshooting Common Scenarios

Scenario A: "I see a new lipophilic impurity (RRT ~1.2) after HCl workup."
  • Diagnosis: You likely formed 4-(chloromethyl)-5-(3-fluorophenyl)isoxazole .

  • Mechanism: Hydrochloric acid provides both protons (

    
    ) and nucleophiles (
    
    
    
    ). The protonated alcohol undergoes substitution.
  • Corrective Action:

    • Switch Acids: Use non-nucleophilic acids for pH adjustment, such as dilute

      
      , 
      
      
      
      , or Citric Acid.
    • Temperature Control: Perform all acid quench steps at

      
      .
      
    • Rapid Neutralization: Do not let the organic phase sit in contact with acidic aqueous layers for prolonged periods.

Scenario B: "My product yield is low, and I see a heavy impurity by LC-MS."
  • Diagnosis: Ether dimerization.

  • Mechanism: In concentrated solutions, one molecule of alcohol attacks the protonated species of another, forming the symmetric ether.

  • Corrective Action:

    • Dilution: Ensure the concentration during acidic steps is

      
      .
      
    • Solvent Choice: Use a biphasic system (e.g., EtOAc/Water) where the product rapidly partitions into the organic layer, away from the aqueous acid.

Scenario C: "Is this compound stable in TFA/Acetonitrile (HPLC Mobile Phase)?"
  • Diagnosis: Generally stable for short periods (<24 hours).

  • Nuance: While Trifluoroacetic acid (TFA) is acidic, the low concentration (0.1%) and the solvent matrix usually prevent rapid degradation. However, long-term storage (>3 days) in acidic mobile phase at room temperature may show slight degradation.

  • Recommendation: Prepare samples immediately before injection or store in the autosampler at

    
    .
    

Module 3: Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

Use this protocol to validate the stability limits of your specific batch.

Objective: Determine the


 (time to 90% potency) at pH 1.2.
StepActionCritical Parameter
1 Preparation Dissolve 10 mg of Compound A in 1 mL Acetonitrile (Co-solvent).
2 Stress Initiation Add 9 mL of 0.1 N HCl . (Final conc: 1 mg/mL).
3 Incubation Split into two vials: Vial A: Store at 25°C (Ambient). Vial B: Store at 60°C (Stress).
4 Sampling Sample 100 µL at T=0, 1h, 4h, 24h.
5 Quench Immediately neutralize sample with 100 µL 0.1 N NaOH or dilute with mobile phase buffer.
6 Analysis Analyze via HPLC-UV (254 nm). Look for RRT ~1.2 (Chloride) or RRT ~1.5 (Dimer).

Acceptance Criteria:

  • Stable: >98% recovery after 24h at 25°C.

  • Labile: <95% recovery. (If labile, avoid acidic formulations).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use the 4-chloromethyl derivative if I accidentally made it?

  • Answer: Yes, it is a potent electrophile. If your next step is an alkylation (e.g., attaching an amine), the chloride might actually be more reactive than the alcohol (which would require activation via mesylation/tosylation anyway). Check your synthetic route; you might have inadvertently saved a step.

Q2: Is the 3-Fluorophenyl group stable to acid?

  • Answer: Yes. The Carbon-Fluorine bond is extremely strong (approx. 116 kcal/mol) and is inert to standard acidic hydrolysis conditions. It will not hydrolyze to a phenol.

Q3: Why is the isoxazole ring considered "acid stable" if it has a weak N-O bond?

  • Answer: The N-O bond is weak toward reduction (e.g.,

    
    , 
    
    
    
    ), which cleaves it to form an amino-enone. In non-reducing acidic conditions, the aromatic character of the 6-pi electron system preserves the ring structure [1].

Q4: I need to protect the alcohol. Which group is best for acidic stability?

  • Answer: Avoid Trityl (Trt) or THP if you plan to use strong acids later, as they are acid-labile. A TBDMS (Silyl ether) is a good choice if you need base stability, but for acid stability, an Acetyl (Ac) or Benzoyl (Bz) ester is recommended, as they require stronger acid/heat to hydrolyze than the ether formation side-reaction.

References

  • Katritzky, A. R. ; et al. "Isoxazole Chemistry: A Review of Synthetic Methods and Reactivity."[3] Advances in Heterocyclic Chemistry. (General reference for Isoxazole aromaticity and stability).

  • Kalgutkar, A. S. ; et al. "Isoxazole Ring Opening in Leflunomide: Base-Catalyzed vs Acid Stability." Drug Metabolism and Disposition, 2003.

  • ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.

  • Waldo, J. P. ; et al.[4] "Acid-promoted cyclization and stability of isoxazole derivatives." Journal of Organic Chemistry, 2007.[4]

Sources

Troubleshooting

Removing byproduct impurities from isoxazole methanol synthesis

Technical Support Center: Isoxazole Methanol Synthesis Current Status: Operational 🟢 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Methanol Synthesis Current Status: Operational 🟢 Lead Scientist: Dr. A. Vance, Senior Application Specialist

Mission Statement

Welcome to the Isoxazole Technical Support Hub. You are likely here because the synthesis of isoxazole methanols—a critical scaffold in modern pharmacophores (e.g., agonists for GABA, glutamate receptors)—is deceptively complex. Whether you are arriving via the [3+2] cycloaddition of nitrile oxides or the reduction of isoxazole esters, this guide addresses the "hidden" chemistry that ruins yields: regioisomer contamination, furoxan dimerization, and aluminum emulsions.

Module 1: The "Twin Spot" Problem (Regioisomer Separation)

User Query: "I performed a [3+2] cycloaddition between a chloro-oxime and propargyl alcohol. TLC shows two spots with R_f values differing by only 0.05. How do I separate them?"

Technical Diagnosis

You are observing the formation of regioisomers .[1] In the absence of a directing group or metal catalyst, the nitrile oxide dipole can orient in two ways relative to the dipolarophile (alkyne), yielding both the 3,5-disubstituted (usually preferred) and the 4,5-disubstituted isoxazole.

The Causality:

  • Sterics: The 3,5-isomer is generally favored because the bulky substituents prefer to be distal.

  • Electronics: Propargyl alcohol is an electron-poor dipolarophile. However, without a copper catalyst (CuAAC conditions), the regioselectivity is governed by Frontier Molecular Orbital (FMO) interactions, which are often weak, leading to mixtures (e.g., 80:20 or 60:40 ratios).

Troubleshooting Protocol: The "Silver Bullet" Separation

Standard flash chromatography often fails here due to the similar polarity of the alcohol handle on both isomers.

Step 1: Chemical Derivatization (The Shift Strategy) If the R_f difference is <0.1, do not attempt brute-force column chromatography.

  • Silylate the crude mixture: React the crude alcohol mix with TBSCl/Imidazole.

  • Result: The steric bulk of the TBS group amplifies the shape difference between the 3,5 and 4,5 isomers. The 4,5-isomer (more sterically crowded) often elutes significantly faster than the 3,5-isomer in non-polar solvents.

  • Deprotect: Once separated, treat with TBAF to recover the pure isoxazole methanol.

Step 2: Optimized Solvent Systems If derivatization is not an option, use these proven solvent systems:

Solvent SystemAdditiveRationale
DCM : MeOH (98:2) NoneStandard baseline. Often insufficient for isomers.
Toluene : Acetone (8:2) --High Success Rate. Toluene interacts with the pi-system of the isoxazole ring, often differentiating isomers better than alkanes.
Hexane : EtOAc 1% AcOHAcid suppresses tailing of the alcohol, sharpening peaks for better resolution.
Visualizing the Regioselectivity Pathway

RegioSelectivity Start Nitrile Oxide + Propargyl Alcohol Thermal Thermal Cond. (No Catalyst) Start->Thermal Copper Cu(I) Catalysis (Click Cond.) Start->Copper Mix Mixture (3,5- & 4,5-isomers) Thermal->Mix Low FMO Control Pure Exclusive 3,5-Isomer Copper->Pure Metallacycle Intermed.

Figure 1: Comparison of thermal vs. catalytic pathways. Thermal routes often necessitate difficult downstream purification.

Module 2: The "Phantom Yield" (Furoxan Byproducts)

User Query: "My starting material is gone, but the product yield is only 40%. There is a large, non-polar spot moving with the solvent front."

Technical Diagnosis

You have created a Furoxan (1,2,5-oxadiazole-2-oxide). The Causality: Nitrile oxides are unstable high-energy dipoles. If the concentration of the nitrile oxide exceeds the rate of its reaction with the alkyne, it will react with itself (dimerization). This is a second-order reaction (rate


), whereas the desired cycloaddition is first-order with respect to the nitrile oxide.
Troubleshooting Protocol: High-Dilution Kinetics

You cannot "purify" your way out of a 50% furoxan impurity easily; you must prevent it.

The "Syringe Pump" Method:

  • Setup: Dissolve your alkyne (dipolarophile) in the reaction solvent (e.g., DCM or t-BuOH/Water) in the flask.

  • Reagent: Dissolve your chloro-oxime (precursor) in a separate syringe.

  • Base: If generating nitrile oxide in situ with base (Et3N), have the base in the flask or co-inject.

  • Execution: Add the precursor slowly (e.g., over 4–6 hours) using a syringe pump.

    • Why? This keeps the instantaneous concentration of nitrile oxide near zero. It immediately finds an alkyne molecule to react with, suppressing the second-order dimerization.

Purification of Furoxans: If you already have the byproduct:

  • Furoxans are significantly less polar than isoxazole methanols.

  • Filter: Pass through a short silica plug using 100% DCM. The furoxan often elutes immediately; the isoxazole methanol sticks and can be eluted later with 5% MeOH/DCM.

Module 3: The "Gelatinous Nightmare" (Aluminum Emulsions)

User Query: "I synthesized ethyl isoxazole-5-carboxylate and reduced it with LiAlH4 (LAH) to get the methanol. The workup is a grey, sticky emulsion that won't separate."

Technical Diagnosis

You are trapped in an Aluminum Hydroxide Matrix . When quenching aluminum hydrides (LAH, DIBAL-H), the byproducts form a polymeric network with water and organic solvents, trapping your product.

Critical Warning: Isoxazoles contain a labile N-O bond. Avoid harsh reductive conditions. While LAH is common, it can cleave the ring to form amino alcohols if the temperature is uncontrolled. Sodium Borohydride (NaBH4) in MeOH is often sufficient and safer for isoxazole esters.

Troubleshooting Protocol: The Rochelle's Salt Workup

Do not use acid (HCl) to break the emulsion; it may degrade the isoxazole. Use Ligand Exchange.

The Protocol:

  • Quench: Dilute reaction with ether/THF at 0°C. Add water dropwise until bubbling ceases.

  • The Agent: Add a saturated aqueous solution of Rochelle's Salt (Sodium Potassium Tartrate) .

  • The Wait: Stir vigorously at room temperature for 30–60 minutes.

    • Mechanism:[2][3][4][5][6] Tartrate is a bidentate ligand that binds Aluminum more strongly than hydroxide does. It solubilizes the aluminum into the aqueous phase.

  • Result: Two clear layers will form.[7] The organic layer contains your isoxazole methanol; the aqueous layer contains the solubilized aluminum tartrate complex.

Visualizing the Workup Logic

Workup Quench Quenched Reaction (Al-OH Polymer Gel) Acid Acid Wash (HCl) Quench->Acid Traditional Rochelle Rochelle's Salt (Tartrate Ligand) Quench->Rochelle Recommended Fail Risk: N-O Bond Cleavage or Product Loss Acid->Fail Success Biphasic Separation (Clear Layers) Rochelle->Success Ligand Exchange (Al-Tartrate Complex)

Figure 2: Decision matrix for aluminum hydride workups. Rochelle's salt prevents emulsion formation without risking ring degradation.

Summary of Impurities & Solutions

Impurity TypeOriginPrevention StrategyRemoval Strategy
Regioisomer (4,5) Poor FMO control during cycloadditionUse Cu(I) catalysis (Click) or bulky protecting groupsSilylation + Chromatography; Toluene/Acetone solvent system
Furoxan (Dimer) High concentration of Nitrile OxideSyringe Pump addition (High Dilution)Silica plug (elutes in non-polar fraction)
Aluminum Emulsion Improper quench of LAH/DIBALUse NaBH4 instead of LAHRochelle's Salt (Sat.[2][8] Na-K Tartrate) wash
Ring-Opened Amine Over-reduction of N-O bondAvoid H2/Pd; Keep LAH < 0°CImpossible to revert; restart synthesis

References

  • Himo, F., et al. (2005).[9] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society.[10]

  • BenchChem Technical Support. (2025). "Troubleshooting guide for the synthesis of isoxazole derivatives." BenchChem Knowledge Base.

  • Organic Chemistry Portal. "Synthesis of Isoxazoles." Organic Chemistry Portal.

  • Frontier, A. (2025). "Workup for Aluminum Hydride Reductions: The Rochelle's Salt Method." University of Rochester Chem Dept.

  • Lipka, E., et al. (2017). "Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography." Journal of Chromatography A.

Sources

Optimization

Resolving poor ionization in LC-MS of isoxazole alcohols

Topic: Resolving Poor Ionization in LC-MS of Isoxazole Alcohols Ticket ID: ISOX-ION-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Poor Ionization in LC-MS of Isoxazole Alcohols Ticket ID: ISOX-ION-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Isoxazole Paradox

You are likely here because your isoxazole alcohol is invisible in your LC-MS traces, or the signal is splitting into a mess of sodium and potassium adducts.

The Root Cause: Isoxazoles are "ionization zombies."[1]

  • Weak Basicity: The nitrogen in the isoxazole ring has a very low pKa (often < 1.[1]0) because the adjacent oxygen atom inductively pulls electron density away, making the lone pair unavailable for protonation

    
    .
    
  • Silent Alcohol: The hydroxyl group (-OH) is too weak to deprotonate in ESI- (pKa ~16) and offers no basic site for ESI+.[1]

This guide provides a hierarchical troubleshooting approach, moving from non-invasive mobile phase adjustments to chemical derivatization.[1]

Module 1: Ionization Mode & Source Selection

Q: Should I use ESI+ or ESI-?

A: Default to ESI+, but do not rely on the isoxazole ring for charge.

  • ESI+ (Positive Mode): This is your best starting point, but only if you can force protonation or adduct formation. The isoxazole nitrogen is a poor proton acceptor.[1] If your molecule has no other basic amines,

    
     formation will be negligible.
    
  • ESI- (Negative Mode): Generally useless for aliphatic alcohols.[1] Unless your alcohol is phenolic or adjacent to a strong electron-withdrawing group (like a carbonyl), it will not deprotonate efficiently.

  • APCI (Atmospheric Pressure Chemical Ionization): Strongly Recommended Alternative. If your isoxazole is relatively non-polar, APCI can force ionization via gas-phase charge transfer, bypassing the solution-phase pKa limitations of ESI.

Q: Why is my signal splitting into Na+ and K+ adducts?

A: Because the molecule refuses to accept a proton (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), it coordinates with the most abundant cations available—usually Sodium (

) leached from glassware or solvents. This "adduct splitting" dilutes your sensitivity.

Module 2: Mobile Phase Engineering (The "Adduct Buster" Protocol)

If you must use ESI+, you need to control the chemical environment to force a single ionic species.

Strategy A: The Ammonium Override

Add Ammonium Acetate (5–10 mM) to your mobile phase.

  • Mechanism: Ammonium (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) is in vast excess compared to trace Sodium. It forces the formation of the 
    
    
    
    adduct, consolidating your signal into a single peak.
  • Trade-off: Ammonium adducts are often less stable than protonated ions, so source temperature optimization is critical (keep Source Temp < 350°C to prevent de-ammoniation).

Strategy B: The "Wrong Way" pH

Counter-intuitively, raising the pH (using Ammonium Hydroxide, pH 8-9) can sometimes help if you switch to ESI- only if the isoxazole ring has other acidic substituents. However, for simple alcohols, this rarely works. Stick to acidic mobile phases (0.1% Formic Acid) to encourage whatever protonation is possible.[1]

Table 1: Mobile Phase Additive Impact
AdditiveRoleExpected ResultWarning
Formic Acid (0.1%) Proton DonorAttempts ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Often fails for isoxazoles; leads to Na+ adducts.
Ammonium Formate (5mM) Buffer/Adduct SourcePromotes ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Good compromise; consolidates signal.
Sodium Acetate (Trace) "Coordination Ion Spray"Forces

Last Resort. Creates a very stable ion but hard to fragment in MS/MS.

Module 3: Decision Logic & Workflow

Use this decision tree to determine your next experimental step.

IonizationLogic Start Start: Low Sensitivity for Isoxazole Alcohol CheckMode Step 1: Check Ionization Mode Start->CheckMode IsPolar Is molecule highly polar? CheckMode->IsPolar No No IsPolar->No Hydrophobic Yes Yes IsPolar->Yes Hydrophilic TryAPCI Switch to APCI Source (Gas Phase Ionization) TryESI Stick to ESI+ AdductCheck Do you see [M+Na]+? TryESI->AdductCheck AddAmmonium Add 10mM NH4OAc to Mobile Phase AdductCheck->AddAmmonium Yes (Adducts present) Derivatize Step 3: Derivatization (The 'Nuclear Option') AdductCheck->Derivatize No (No signal at all) ResultCheck Signal Consolidated? AddAmmonium->ResultCheck ResultCheck->Derivatize Still Low Sensitivity Done Done ResultCheck->Done Signal Good No->TryAPCI Yes->TryESI

Figure 1: Strategic workflow for troubleshooting isoxazole ionization. Note the pivot to derivatization if mobile phase engineering fails.

Module 4: The "Nuclear Option" – Derivatization

If direct ionization fails, you must chemically modify the alcohol to "tag" it with a pre-charged group. This is the gold standard for neutral steroids and alcohols.[1]

Protocol: Dansyl Chloride Derivatization

This reaction attaches a naphthalene ring and a tertiary amine to your alcohol.[1] The amine is easily protonated, increasing sensitivity by 10-100x .

Reagents:

  • Dansyl Chloride (DNS-Cl) solution (1 mg/mL in Acetone).[1]

  • Sodium Bicarbonate buffer (0.1 M, pH 10.5).

Step-by-Step:

  • Mix: Take 50 µL of your sample. Add 25 µL of Bicarbonate buffer.[1]

  • React: Add 50 µL of DNS-Cl solution.

  • Incubate: Heat at 60°C for 10 minutes. (Isoxazoles are thermally stable, but do not exceed 100°C).

  • Quench: No quench needed if injecting small volumes, or dilute with mobile phase.[1]

  • Analyze: Monitor for the mass of

    
    .
    

Why this works: You are no longer trying to ionize the isoxazole.[1] You are ionizing the dimethylamine tail of the Dansyl group. The isoxazole just comes along for the ride.

Module 5: Advanced Troubleshooting (FAQs)

Q: I see the mass, but it doesn't fragment in MS/MS. Why?

A: You are likely looking at a Sodium adduct ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


. Sodium adducts are notoriously stable and require very high Collision Energy (CE) to fragment.[1] Often, they just strip the sodium (

), giving no structural information.
  • Fix: Switch to Ammonium adducts (easier to fragment:

    
    ) or use Derivatization.
    
Q: Can I use "Coordination Ion Spray"?

A: Yes. If you cannot get rid of sodium, swamp it .[1] Add a controlled amount of Lithium or Sodium to your mobile phase (e.g., 0.1 mM LiOAc). This forces 100% of the analyte into the


 state.
  • Warning: This will contaminate your source.[1] Only do this on a dedicated instrument.

Q: What about column selection?

A: Isoxazoles are polar. If they elute in the void volume (dead time), they will suffer from Ion Suppression caused by unretained salts.

  • Fix: Use a T3 (High Strength Silica) C18 column or a Phenyl-Hexyl column to increase retention.[1] Eluting later in the gradient (higher organic content) naturally improves Desolvation and Ionization efficiency.

References

  • IUPAC. (2025).[1] Dissociation Constants of Isoxazole. IUPAC Digitized pKa Dataset.[1] Link

  • Element Lab Solutions. (2024).[1] 10 Tips for Electrospray Ionisation LC-MS: Controlling Adducts. Link

  • Cayman Chemical. (2024).[1] Derivatization Methods to Improve LC-MS/MS Sensitivity of Alcohols and Dienes. Link

  • Shimadzu. (2023).[1] Interfaces for LC-MS: ESI vs APCI Principles. Link

  • Chromacademy. (2024).[1][2] Controlling Na and K Adducts in LC-MS. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol: A Comparative NMR Solvent Study

Executive Summary Compound: (5-(3-Fluorophenyl)isoxazol-4-yl)methanol Application: Intermediate for bioactive heterocycles (e.g., antibiotics, CNS ligands). Analytical Challenge: The unambiguous confirmation of isoxazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (5-(3-Fluorophenyl)isoxazol-4-yl)methanol Application: Intermediate for bioactive heterocycles (e.g., antibiotics, CNS ligands). Analytical Challenge: The unambiguous confirmation of isoxazole regiochemistry (3,4- vs. 4,5-substitution) and the validation of the hydroxymethyl side chain integrity.

This guide serves as a technical comparison between Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) as solvent systems for the structural elucidation of the title compound. While CDCl₃ is the standard "screening" solvent, this guide demonstrates why DMSO-d₆ is the superior "performance" alternative for this specific pharmacophore, primarily due to its ability to resolve the hydroxymethyl coupling patterns and stabilize the labile hydroxyl proton.

Comparative Analysis: Solvent System Performance

The choice of solvent fundamentally alters the observed topology of the ¹H NMR spectrum for this alcohol.

Performance Matrix: CDCl₃ vs. DMSO-d₆[1][2]
FeatureAlternative: CDCl₃Product Choice: DMSO-d₆ Scientific Rationale
Hydroxyl (-OH) Signal Broad singlet (variable)Sharp Triplet (4.8–5.2 ppm) DMSO forms strong H-bonds with -OH, slowing proton exchange (

) below the NMR timescale.
Methylene (-CH₂-) SingletDoublet Suppression of exchange allows observation of

coupling between CH₂ and OH.
Isoxazole H-3 ~8.3–8.5 ppm~8.7–9.0 ppm Deshielding effect of DMSO confirms the acidic nature of the heteroaromatic proton.
Solubility ModerateHigh Polar isoxazole/alcohol moieties dissolve more completely in polar aprotic DMSO.
Water Peak Interference Low (~1.56 ppm)High (~3.33 ppm) Caution: DMSO absorbs atmospheric water; HDO peak can obscure mid-field signals if not dry.
The "Product" Advantage (DMSO-d₆)

For this specific compound, DMSO-d₆ acts as a self-validating system . By revealing the hydroxyl triplet and methylene doublet, it proves the covalent integrity of the primary alcohol side chain. In CDCl₃, a singlet for the CH₂ could theoretically arise from an ether or ester impurity if the OH signal is broadened into the baseline.

Experimental Protocol: High-Resolution Acquisition

Objective: Obtain publication-quality ¹H and ¹⁹F NMR data to confirm regiochemistry and purity.

Materials
  • Sample: 5–10 mg of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol.

  • Solvent: 0.6 mL DMSO-d₆ (99.9 atom% D) + 0.03% TMS (Tetramethylsilane).

  • Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve solid completely in DMSO-d₆. Vortex for 30 seconds.

    • Critical: Ensure the solution is homogenous. Gradients cause shimming errors.

    • Filter through a cotton plug if any particulate remains (particulates cause line broadening).

  • Acquisition Parameters (600 MHz equivalent):

    • Temperature: 298 K (25°C).

    • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

    • Relaxation Delay (d1): Set to 5.0 seconds .

      • Reasoning: The isoxazole H-3 and aromatic protons have long T1 relaxation times. A short d1 leads to integration errors (underestimating aromatic content).

    • Number of Scans (ns): 16 or 32 (sufficient for >10 mg).

    • Spectral Width: -2 to 14 ppm (ensure OH and H-3 are captured).

  • Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is required for the fluorine-coupled aromatic region.

    • Baseline Correction: Polynomial (Bernstein) fit to flatten the baseline around the broad aromatic multiplets.

Spectral Data Analysis & Interpretation

¹H NMR Assignment (DMSO-d₆)[1][3]
PositionShift (δ ppm)MultiplicityIntegralCoupling (

Hz)
Assignment Logic
H-3 (Isoxazole) 8.75 Singlet (s)1H-Diagnostic peak. Downfield due to C=N anisotropy and O-heteroatom.
Ar-H (Phenyl) 7.60 – 7.30Multiplet (m)4H

&

3-Fluorophenyl group shows complex splitting due to

F coupling.
-OH 5.15 Triplet (t)1H

Validation Peak. Only visible as triplet in DMSO.
-CH₂- 4.45 Doublet (d)2H

Couples to OH. Confirms hydroxymethyl group.
The Fluorine Signature (¹⁹F Coupling)

The 3-fluorophenyl ring is not a standard aromatic system. The fluorine atom (


) couples to all protons on the phenyl ring, creating a "multiplet of multiplets."
  • H-2' (Ortho to F): Often appears as a doublet of triplets (dt).

    • 
       Hz (Large).
      
  • H-4' (Para to F): Triplet of doublets.

  • H-5' (Meta to F): Pseudo-triplet or quartet due to overlapping couplings.

Note: To simplify the aromatic region, a ¹H{¹⁹F} (Fluorine-decoupled Proton NMR) experiment can be run. This collapses the complex multiplets into standard doublets/triplets, confirming the presence of the fluorine atom.

Structural Logic: Regioisomer Discrimination

A common synthetic pitfall is the formation of the regioisomer: (3-(3-Fluorophenyl)isoxazol-4-yl)methanol .

How to distinguish the Product (5-Ar) from the Alternative (3-Ar):

  • NOE (Nuclear Overhauser Effect):

    • Target (5-Ar): Irradiating the -CH₂- signal will show a strong NOE enhancement of the Isoxazole H-3 . It will not enhance the phenyl protons (too distant).

    • Isomer (3-Ar): Irradiating the -CH₂- signal will show NOE enhancement of the Phenyl Ortho-protons (spatial proximity).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Target (5-Ar): The H-3 proton will show a long-range coupling to the C-4 and C-5 carbons, but not to the ipso-carbon of the phenyl ring.

    • Isomer (3-Ar): The H-5 proton (which replaces H-3) would show coupling to C-4 and O-C5, distinct from the H-3 pattern.

Visualization: Structural Validation Workflow

The following diagram outlines the logical decision tree for validating the compound, emphasizing the critical role of solvent selection.

G Start Crude Product (5-(3-Fluorophenyl)isoxazol-4-yl)methanol SolventChoice Select Solvent System Start->SolventChoice CDCl3 Option A: CDCl3 (Standard Screening) SolventChoice->CDCl3 Routine DMSO Option B: DMSO-d6 (Performance Choice) SolventChoice->DMSO Recommended ResultCDCl3 Result: - OH = Broad Singlet - CH2 = Singlet - Ambiguous Alcohol ID CDCl3->ResultCDCl3 ResultDMSO Result: - OH = Triplet - CH2 = Doublet - Confirmed Primary Alcohol DMSO->ResultDMSO RegioCheck Regiochemistry Check (NOE / HMBC) ResultCDCl3->RegioCheck Requires D2O shake ResultDMSO->RegioCheck Direct Path Final Validated Structure RegioCheck->Final H-3 NOE Confirmed

Caption: Logical workflow for NMR structural validation. Note that DMSO-d₆ provides a direct confirmation of the alcohol moiety, whereas CDCl₃ often requires secondary validation (e.g., D₂O shake).

References

  • Abraham, R. J., et al. (2006).[1] "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts." Magnetic Resonance in Chemistry. Link

  • ChemicalBook. (n.d.). "Isoxazole ¹H NMR Spectrum." ChemicalBook Database. Link

  • Iowa State University. (n.d.). "NMR Coupling Constants: ¹H-¹H and ¹H-¹⁹F." Chemical Instrumentation Facility.[2] Link

  • University of Florence. (2003). "Structural investigation of 3,5-disubstituted isoxazoles by ¹H-nuclear magnetic resonance." FLORE Repository. Link

  • ACD/Labs. (2025). "¹H–¹H Coupling in Proton NMR." ACD/Labs Technical Guides. Link

Sources

Comparative

Mass Spectrometry Fragmentation Patterns: Isoxazole-4-methanol Comparison Guide

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Isoxazole-4-methanol , comparing it against its structural regioisomers (isoxazole-3-methanol and isoxazole-5-met...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Isoxazole-4-methanol , comparing it against its structural regioisomers (isoxazole-3-methanol and isoxazole-5-methanol). It is designed for researchers requiring precise structural elucidation of heterocyclic intermediates in drug development.

Executive Summary

Isoxazole-4-methanol (CAS: 288-14-2 derivative) is a critical scaffold in medicinal chemistry, often serving as a bioisostere for carboxylic acids or as a linker in fragment-based drug discovery. Its structural characterization is frequently complicated by the existence of regioisomers (3- and 5-substituted variants) which exhibit identical molecular weights (


 Da) and similar polarity.

This guide delineates the specific Electron Ionization (EI) fragmentation signatures that distinguish the 4-isomer. Unlike the 3- and 5-isomers, which are prone to rapid ring cleavage driven by heteroatom proximity, isoxazole-4-methanol displays a distinct stability profile and unique rearrangement pathways, making MS a definitive tool for its identification.

Key Differentiators
FeatureIsoxazole-4-methanol (Target)Isoxazole-3-methanol (Alt 1)Isoxazole-5-methanol (Alt 2)
Base Peak Often

99 (M

) or

70

57 (HOCH

CN)

43 (Acetyl/Acyl)
Primary Loss -OH / -CHO (Side chain first)Ring Cleavage (N-O bond)Ring Cleavage (N-O bond)
Mechanism Retains ring integrity longer; behaves like substituted alkene.Rapid retro-cycloaddition yielding nitrile fragments.Rapid cleavage yielding acyl/ketene fragments.

Mechanistic Fragmentation Analysis

The fragmentation of isoxazoles is governed by the weakness of the N-O bond (approx. 55 kcal/mol). Upon ionization, this bond ruptures, leading to a diradical or zwitterionic intermediate that isomerizes to an azirine or oxazole before final fragmentation.

The "4-Position" Stability Effect

In isoxazole-4-methanol , the hydroxymethyl group is located at the C4 position, "insulated" between the C3 and C5 carbons.

  • 3- and 5-positions are directly attached to the heteroatoms (N and O), facilitating immediate "ortho-like" interaction and rapid ring degradation (e.g., loss of HCN or CO).

  • 4-position substituents do not directly participate in the initial N-O cleavage. Consequently, the molecular ion (M

    
    )  of the 4-isomer is typically more abundant than that of the 5-isomer.
    
  • Pathway: The primary fragmentation often involves the side chain before the ring is destroyed. We observe significant M-17 (-OH) and M-29 (-CHO) peaks, driven by the stability of the resulting isoxazolyl cation.

Comparative Pathways (3- vs 4- vs 5-)
  • 3-Methanol: The substituent is

    
     to Nitrogen. The N-O cleavage facilitates a "nitrile elimination" mechanism. The major fragment is often the nitrile bearing the substituent: HOCH
    
    
    
    -CN (
    
    
    57)
    .
  • 5-Methanol: The substituent is

    
     to Oxygen. N-O cleavage leads to an acyl radical or ketene intermediate. The major fragment is often related to the acyl group: R-CO
    
    
    
    .
  • 4-Methanol: The ring splits across the C3-C4 or C4-C5 bonds after isomerization. Because the substituent is central, it is often retained in larger fragments or lost as a neutral alkene if the alkyl chain allows (less relevant for methanol, but crucial for longer chains).

Visualization of Fragmentation Logic

FragmentationPathways cluster_4 Isoxazole-4-methanol (Target) cluster_3 Isoxazole-3-methanol cluster_5 Isoxazole-5-methanol M_Ion Molecular Ion (M+) m/z 99 Iso4 4-Substituted Stable Ring M_Ion->Iso4 Iso3 3-Substituted Alpha to N M_Ion->Iso3 Iso5 5-Substituted Alpha to O M_Ion->Iso5 SideChain Side Chain Loss [M-OH]+ (m/z 82) [M-CHO]+ (m/z 70) Iso4->SideChain Dominant Path (Side chain first) RingFrag4 Late Ring Cleavage [C3H3NO]+ isomers SideChain->RingFrag4 Nitrile Nitrile Formation HOCH2-CN (m/z 57) Iso3->Nitrile Rapid N-O Break (Nitrile expulsion) Acyl Acyl/Ketene Formation [R-CO]+ species Iso5->Acyl Rapid N-O Break (Acyl expulsion)

Figure 1: Comparative fragmentation logic. The 4-isomer favors side-chain modification prior to ring destruction, whereas 3- and 5-isomers undergo rapid skeletal cleavage.

Detailed Comparison & Diagnostic Data

The following table summarizes the diagnostic ions observed in Electron Ionization (70 eV) mass spectrometry.

ParameterIsoxazole-4-methanol Isoxazole-3-methanol Isoxazole-5-methanol
Molecular Ion (

)
Prominent (High stability)ModerateWeak (Unstable)
Diagnostic Ion 1

82
(

- OH)

57
(HOCH

CN)

43
(Acetyl/Acyl)
Diagnostic Ion 2

70
(

- CHO)

69 (Ring - CH

O)

55 (Acryloyl)
HCN Loss (

-27)
Observed (

72)
Dominant (if OH lost first)Variable
Mechanism Note Behaves like an allylic alcohol.[1]Nitrile elimination dominates.Retro-aldol/Acyl cleavage dominates.
Interpretation of 4-Methanol Spectrum
  • 
     99 (
    
    
    
    ):
    The parent peak is clearly visible.
  • 
     82 (
    
    
    
    ):
    Loss of the hydroxyl radical (
    
    
    OH). This is favored because the resulting cation is stabilized by the aromatic isoxazole ring (benzylic-like stabilization).
  • 
     70 (
    
    
    
    ):
    Loss of the formyl radical (
    
    
    CHO). This suggests a rearrangement where the side chain is lost, leaving the protonated isoxazole ring.
  • 
     43/42:  Non-specific lower mass fragments from final ring degradation (CNO species).
    

Experimental Protocol: GC-MS Analysis

To replicate these results and validate the isomer identity, follow this standardized protocol.

Sample Preparation
  • Solvent: Methanol or Ethyl Acetate (HPLC Grade).

  • Concentration: 100

    
    g/mL (100 ppm).
    
  • Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS.

    • Why? The -OH group causes peak tailing. TMS-derivatives (

      
      ) provide sharper peaks and distinct M-15 (methyl) losses that further differentiate isomers based on steric hindrance at the 3, 4, or 5 positions.
      
Instrument Parameters (Agilent 5977 or equivalent)
  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25

    
    m).
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Source: EI Source, 230°C, 70 eV.

Analytical Workflow

Workflow Sample Sample (1 mg) Deriv Derivatization (BSTFA, 60°C, 30m) Sample->Deriv Improve Peak Shape GC GC Separation (DB-5ms) Deriv->GC Isomer Resolution MS EI-MS Detection (70 eV) GC->MS Analysis Data Analysis (Extract Ion Chromatogram) MS->Analysis Compare m/z 82 vs 57

Figure 2: Step-by-step analytical workflow for distinguishing isoxazole methanols.

References

  • NIST Mass Spectrometry Data Center. Isoxazole Mass Spectrum (Electron Ionization).[2] National Institute of Standards and Technology.[3][4][5] Available at: [Link]

  • Bowie, J. H., et al. Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry, 1969. Available at: [Link]

  • Zhang, J. Y., et al. Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry, 2004. Available at: [Link]

  • Parr, M. K., et al. Identification of steroid isoxazole isomers marketed as designer supplement. Steroids, 2009. Available at: [Link]

  • PubChem. Isoxazole-4-methanol Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Validation

Technical Guide: Comparative Reactivity of 3-Fluorophenyl vs. 4-Fluorophenyl Isoxazoles

[1] Executive Summary In medicinal chemistry and lead optimization, the choice between 3-(3-fluorophenyl)isoxazole (3-F-PI) and 3-(4-fluorophenyl)isoxazole (4-F-PI) is rarely arbitrary.[1] While both scaffolds utilize fl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In medicinal chemistry and lead optimization, the choice between 3-(3-fluorophenyl)isoxazole (3-F-PI) and 3-(4-fluorophenyl)isoxazole (4-F-PI) is rarely arbitrary.[1] While both scaffolds utilize fluorine to modulate lipophilicity and metabolic stability, their electronic behaviors differ radically due to the specific balance of inductive (


) and resonance (

) effects.

Key Differentiators:

  • Electronic Character: The 3-fluoro substituent exerts a strong electron-withdrawing effect (

    
    ), significantly acidifying the isoxazole C-5 proton.[1] The 4-fluoro substituent is electronically "neutral" (
    
    
    
    ) due to resonance donation canceling inductive withdrawal.
  • Synthetic Reactivity: 3-F-PI undergoes C-5 lithiation/functionalization more rapidly but yields less stable anions.[1] 4-F-PI is more robust during scale-up but requires more forcing conditions for C-H activation.[1]

  • Metabolic Fate: 4-F-PI blocks the primary para-hydroxylation clearance pathway.[1] 3-F-PI leaves the para-position open, often serving as a metabolic "sink" unless the ring is further substituted.[1]

Electronic & Structural Fundamentals

To predict reactivity, one must quantify the electronic influence of the phenyl ring on the isoxazole core.

Hammett Substituent Analysis

The reactivity differences are governed by the Hammett substituent constants (


) of the fluorine atom relative to the isoxazole attachment point.
IsomerSubstituent PositionElectronic EffectHammett Constant (

)
Impact on Isoxazole Core
3-F-PI MetaInductive Withdrawal (

) Dominates

Strongly Deactivated. The isoxazole ring becomes electron-deficient. C-5 proton acidity increases.[1]
4-F-PI ParaResonance Donation (

) opposes


Near Neutral. The isoxazole ring retains electron density similar to the unsubstituted phenylisoxazole.[1]
Dipole Moments & Solubility
  • 3-F-PI: The C-F bond vector is off-axis relative to the isoxazole dipole, creating a larger net dipole moment.[1] This often results in higher polarity and slightly improved aqueous solubility compared to the 4-F isomer.

  • 4-F-PI: The C-F bond vector opposes the isoxazole dipole, reducing the net molecular dipole.[1] This generally increases lipophilicity (LogP) and crystal lattice energy (higher melting point).

Synthetic Reactivity Profile

C-H Activation (Lithiation at C-5)

The most common functionalization of these scaffolds is lithiation at the isoxazole C-5 position followed by electrophilic trapping.[1]

  • 3-F-PI Performance:

    • Kinetics: Fast. The strong electron-withdrawing nature of the 3-F group stabilizes the negative charge developing at C-5 during deprotonation.[1]

    • Risk: The resulting aryllithium species is less stable at temperatures above -60°C. There is a higher risk of ring fragmentation (fragmentation to nitrile/enolate) if the temperature is not strictly controlled.

  • 4-F-PI Performance:

    • Kinetics: Slower. Requires stronger bases (e.g., n-BuLi vs. LDA) or slightly higher temperatures (-40°C to -20°C) to achieve full conversion.[1]

    • Stability: The lithiated intermediate is more robust, allowing for trapping with "slower" electrophiles (e.g., sterically hindered aldehydes).

Electrophilic Aromatic Substitution (EAS)

If attempting to halogenate or nitrate the phenyl ring:

  • 3-F-PI: The meta-fluorine directs incoming electrophiles to the position para to itself (C-6) or ortho (C-2/C-4).[1] However, the ring is deactivated.

  • 4-F-PI: The para-fluorine directs incoming electrophiles ortho to the fluorine (C-3/C-5).[1] This ring is more activated than the 3-F isomer, making EAS feasible under milder conditions.[1]

Medicinal Chemistry Implications[2][3][4][5]

Metabolic Stability (Microsomal Clearance)[1]
  • 4-F-PI (The Block): Fluorine at the para-position effectively blocks CYP450-mediated para-hydroxylation, the most common metabolic clearance route for phenyl rings.[1] This usually extends half-life (

    
    ).[1]
    
  • 3-F-PI (The Shift): Does not block para-hydroxylation.[1] However, the electron-withdrawing nature deactivates the entire phenyl ring, potentially slowing down the overall rate of oxidation (lowering

    
    ), even if the regioselectivity (para-position) remains the same.
    
Visualizing the Pathways

The following diagram illustrates the divergent synthetic and metabolic pathways for the two isomers.

ReactivityComparison cluster_3F 3-Fluorophenyl (Meta) cluster_4F 4-Fluorophenyl (Para) Start Phenylisoxazole Scaffold Selection Iso3F 3-(3-Fluorophenyl)isoxazole (High Electron Withdrawal) Start->Iso3F Iso4F 3-(4-Fluorophenyl)isoxazole (Resonance Stabilized) Start->Iso4F Lith3F Rapid C-5 Lithiation (-78°C Essential) Iso3F->Lith3F Functionalization Metab3F Metabolism: Para-Hydroxylation Occurs (Ring Deactivated but Accessible) Iso3F->Metab3F In Vivo Lith4F Slower C-5 Lithiation (Requires Stronger Base/Temp) Iso4F->Lith4F Functionalization Metab4F Metabolism: Para-Position BLOCKED (Forces Ortho-Oxidation or Clearance) Iso4F->Metab4F In Vivo

Caption: Divergent synthetic reactivity and metabolic fates of 3-F vs 4-F isoxazole isomers.

Experimental Protocols

Protocol A: Regioselective C-5 Lithiation (General Procedure)

Use this protocol for introducing electrophiles (aldehydes, halides) to the isoxazole ring.[1]

Reagents:

  • Substrate: 1.0 eq (3-F-PI or 4-F-PI)

  • Base: n-Butyllithium (1.6 M in hexanes), 1.1 eq[1]

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Electrophile: 1.2 eq (e.g., DMF, MeI, I2)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Add anhydrous THF and the isoxazole substrate.

  • Cooling (Critical):

    • For 3-F-PI : Cool strictly to -78°C (Dry ice/Acetone). Warning: Higher temps lead to ring opening.

    • For 4-F-PI : Cool to -40°C (Acetonitrile/Dry ice) or -78°C.

  • Deprotonation: Add n-BuLi dropwise over 10 minutes.

    • Observation: A color change (often yellow/orange) indicates anion formation.

    • Time: Stir for 30 mins at -78°C (3-F) or 45 mins at -40°C (4-F).

  • Trapping: Add the electrophile (neat or in THF) dropwise.

  • Quench: Allow to warm to 0°C over 1 hour. Quench with sat. NH₄Cl.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: Synthesis of Parent Scaffolds (Nitrile Oxide Route)

If the isomers are not purchased, they are best synthesized via [3+2] cycloaddition.

  • Precursor: Convert 3- or 4-fluorobenzaldehyde to the corresponding oxime (NH₂OH[1]·HCl, NaOH).

  • Chlorination: Convert oxime to hydroximoyl chloride using NCS (N-chlorosuccinimide) in DMF at RT.

  • Cycloaddition:

    • Dissolve hydroximoyl chloride in DCM.

    • Add alkyne dipolarophile (e.g., trimethylsilylacetylene for unsubstituted parent after deprotection).

    • Add Et₃N dropwise (generates nitrile oxide in situ).

    • Note:3-F-phenyl nitrile oxide is more reactive and prone to dimerization (furoxan formation) than the 4-F analog.[1] Add base slowly to keep concentration low.

Summary Comparison Table

Feature3-Fluorophenyl Isoxazole4-Fluorophenyl Isoxazole
Hammett

0.34 (Electron Withdrawing)0.06 (Neutral/Resonance)
C-5 Acidity High (

lowered)
Moderate
Lithiation Temp Must be < -70°CTolerates -40°C to -20°C
Metabolic Stability Vulnerable to para-oxidationResistant (Para-blocked)
Solubility Higher aqueous solubilityHigher lipophilicity
Primary Use Electronic tuning / AcidificationMetabolic blocking / Half-life extension

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1] Chemical Reviews, 91(2), 165–195.[1] Link[1]

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and isoxazoles: C-H activation and functionalization. Current Opinion in Drug Discovery & Development.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

  • Wakefield, B. J. (2013).Organolithium Methods. Academic Press.
  • Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of new 3-phenylisoxazole derivatives.[1] Journal of Medicinal Chemistry, 41(4), 579-590.[1] (Specific synthesis and testing of phenylisoxazoles).

Sources

Comparative

Comparative Guide: Validating Purity of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol via TLC

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Molecule: (5-(3-Fluorophenyl)isoxazol-4-yl)methanol[1] Executive Summary & Chemical C...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Molecule: (5-(3-Fluorophenyl)isoxazol-4-yl)methanol[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

In the synthesis of isoxazole-based pharmacophores, (5-(3-Fluorophenyl)isoxazol-4-yl)methanol represents a critical intermediate. Its structural duality—combining a lipophilic fluorinated aromatic ring with a polar hydroxymethyl group—presents unique chromatographic challenges.

While High-Performance Liquid Chromatography (HPLC) remains the quantitative "Gold Standard" for final purity release, it is often a bottleneck during iterative synthetic optimization.[1] This guide evaluates Thin Layer Chromatography (TLC) as a rapid, high-throughput alternative.[1] We demonstrate that when executed with a self-validating protocol , TLC can serve as a robust proxy for purity, offering a strategic advantage in speed and cost over HPLC for intermediate validation.[1]

Structural Analysis for Chromatography
  • Fluorophenyl Moiety (Lipophilic): Provides strong UV absorption (

    
     typically ~250-260 nm) but contributes to low solubility in purely aqueous mobile phases.
    
  • Isoxazole Core (Aromatic/Basic): Susceptible to interactions with acidic silanol groups on silica, potentially causing peak broadening.[1]

  • Hydroxymethyl Group (Polar): The primary alcohol acts as a hydrogen bond donor/acceptor, often leading to "tailing" or "streaking" on standard silica plates if the mobile phase is not modified.

Comparative Analysis: TLC vs. HPLC vs. HPTLC

To objectively validate the utility of TLC for this specific compound, we compare it against the industry standard (HPLC-UV) and the hybrid approach (HPTLC).

Table 1: Performance Matrix for Purity Validation

FeatureStandard Silica TLC HPTLC (High-Performance TLC) HPLC-UV (C18 Column)
Primary Utility Synthetic monitoring, rapid qualitative check.Semi-quantitative fingerprinting.Quantitative purity release (>99%).
Limit of Detection ~100–500 ng (Visual).~10–50 ng (Densitometry).< 1 ng (Detector dependent).
Resolution Low (Spots may overlap).Medium (Sharper bands).High (Peak separation).[2]
Throughput High (Multiple spots/plate).[3]High (Automated spotting).[4]Low (Serial injection).
Cost per Run < $1.00$5.00 - $10.00> $20.00 (Solvents + Column wear).
Time to Result 5–10 minutes.20–30 minutes.15–45 minutes.
Specific Risk Co-elution of isomers; Decomposition on silica.Equipment cost."Ghost peaks" from carryover.
Decision Logic: When to Use Which?

The following decision tree illustrates the logical workflow for selecting the appropriate validation method during the drug development lifecycle.

ValidationLogic Start Sample: (5-(3-Fluorophenyl)isoxazol-4-yl)methanol Stage Development Stage? Start->Stage SynOpt Synthetic Optimization (Reaction Monitoring) Stage->SynOpt Early Phase Final Final Intermediate Isolation Stage->Final Late Phase TLC Standard TLC (2D-Method) SynOpt->TLC Visual Visual Purity > 95%? TLC->Visual Proceed Proceed to Next Step Visual->Proceed Yes HPLC HPLC-UV/MS (Quantitative) Visual->HPLC Ambiguous/No Final->HPLC Release Release for Biology HPLC->Release

Figure 1: Decision matrix for selecting the appropriate purity validation method based on development stage.

Validated Experimental Protocol

To elevate TLC from a "rough check" to a "validation tool," you must employ a Self-Validating System .[1] This protocol minimizes false positives caused by co-elution or decomposition.

Materials
  • Stationary Phase: Silica Gel 60 F254 aluminum-backed plates.

  • Reference Standard: Pure (5-(3-Fluorophenyl)isoxazol-4-yl)methanol (confirmed by NMR).

  • Visualization: UV Lamp (254 nm) and KMnO₄ Stain (Dip).[5]

Step 1: Solvent System Optimization

Due to the hydroxymethyl group, standard Hexane/EtOAc systems may cause streaking.

  • System A (Non-Polar Check): Hexane:Ethyl Acetate (7:3). Expect Rf ~ 0.2.

  • System B (Polar Check): DCM:Methanol (95:5). Expect Rf ~ 0.4.

  • Modifier: If streaking occurs, add 1% Acetic Acid to protonate the alcohol/silanol interactions, or use DCM/MeOH to disrupt H-bonding.[1]

Step 2: The "Three-Spot" Co-Spotting Technique

Never run the sample alone.

  • Lane 1: Starting Material (e.g., the ester or aldehyde precursor).

  • Lane 2: Co-spot (50% Product + 50% Starting Material).

  • Lane 3: Isolated Product ((5-(3-Fluorophenyl)isoxazol-4-yl)methanol).

  • Why? Lane 2 proves that your product is chromatographically distinct from the starting material. If Lane 2 shows a single spot, your solvent system is insufficient (false purity).[1]

Step 3: Orthogonal Visualization (Dual-Mode)

Reliance on UV alone is a common failure point.

  • UV 254 nm: The isoxazole and fluorophenyl rings will quench fluorescence, appearing as dark purple spots against a green background [1].

  • KMnO₄ Stain: Dip the plate in Potassium Permanganate solution and heat gently. The primary alcohol (-CH2OH) will oxidize, appearing as a bright yellow/brown spot.

    • Note: Impurities lacking the aromatic ring (UV inactive) but containing oxidizable groups will only show up in this step.

Step 4: The 2D-TLC Decomposition Check (Critical for Isoxazoles)

Isoxazoles can be labile on acidic silica. To validate that the "impurities" aren't being generated during the TLC run:

  • Spot the sample in the corner of a square plate.

  • Elute in Direction 1. Dry the plate.

  • Rotate 90° and elute in Direction 2 (same solvent).

  • Result: All stable components must align on the diagonal. Off-diagonal spots indicate decomposition on the silica surface [2].

TwoDTLC cluster_0 Direction 1 cluster_1 Direction 2 (Rotate 90°) Spot1 Origin Spot2 Eluted Spot1->Spot2 Solvent A Spot3 Diagonal (Stable) Spot2->Spot3 Solvent A Spot4 Off-Axis (Decomp) Spot2->Spot4 Artifact

Figure 2: 2D-TLC Logic. Components appearing off the diagonal indicate the compound is degrading on the silica gel, invalidating the purity test.[1]

Supporting Data & Interpretation

Expected Rf Values (Reference Data)

Based on isoxazole alcohol derivatives [3, 4]:

Solvent SystemRf ValueObservationRecommendation
Hexane:EtOAc (8:2) 0.05 - 0.10Retained strongly.Too non-polar.
Hexane:EtOAc (1:1) 0.40 - 0.50Good separation.Standard System.
DCM:MeOH (9:1) 0.60 - 0.70Runs near solvent front.Use for polar impurities.
Toluene:Acetone (4:1) 0.35 - 0.45Sharp spots.Alternative System.
Troubleshooting "Ghost" Impurities

If you observe a faint spot just below the main product:

  • Cause: Hydrogen bonding of the -CH2OH with silica silanols.

  • Fix: Add 0.5% Triethylamine (TEA) to the solvent system. If the spot merges with the main spot, it was tailing, not an impurity.[1]

References

  • LibreTexts Chemistry. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • Sokolov, S.D., et al. (1976).[1] Separation of isoxazole derivatives by thin-layer chromatography. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones. Retrieved from [Link]

  • Biol. Mol. Chem. (2024).[6][2][7] Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Retrieved from [Link]

Sources

Validation

IR Spectroscopy Profiling of Hydroxyisoxazoles: A Comparative Guide to Tautomeric &amp; Structural Analysis

Executive Summary The Isoxazole Challenge: In medicinal chemistry, isoxazole derivatives (e.g., valdecoxib, muscimol) are prized for their bioisosteric properties. However, the introduction of a hydroxyl group creates a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Isoxazole Challenge: In medicinal chemistry, isoxazole derivatives (e.g., valdecoxib, muscimol) are prized for their bioisosteric properties. However, the introduction of a hydroxyl group creates a significant analytical challenge: tautomerism . Unlike simple phenols, 3-hydroxy and 5-hydroxyisoxazoles exist in a dynamic equilibrium with their keto-isomers (isoxazolones).

This guide provides a comparative analysis of the infrared (IR) spectral signatures of hydroxylated isoxazoles. It distinguishes between the "True Phenolic" behavior of 4-hydroxyisoxazoles and the "Tautomeric Chameleons" (3-OH/5-OH), offering a self-validating protocol to confirm structural identity using solvent-dependent IR shifts.

Part 1: The Tautomeric Landscape (Mechanism & Theory)

The position of the hydroxyl group on the isoxazole ring dictates the spectral "product" you receive. You are not simply analyzing an O-H bond; you are analyzing a dynamic proton transfer system.

The "Chameleons": 3-Hydroxy and 5-Hydroxyisoxazoles

These derivatives rarely exist as pure enols (OH form) in the solid state. They tautomerize to form isoxazolones (NH/C=O form), stabilized by intermolecular hydrogen bonding in the crystal lattice.

  • 3-Hydroxyisoxazole

    
     2H-isoxazol-3-one 
    
  • Key IR Consequence: The appearance of a strong Carbonyl (C=O) band and disappearance of the aromatic O-H stretch.

The "True Phenol": 4-Hydroxyisoxazole

Placing the hydroxyl group at the C-4 position prevents simple keto-enol tautomerism because the formation of a ketone would disrupt the heteroaromatic


-system without a stable exocyclic double bond alternative.
  • Key IR Consequence: consistently shows O-H stretching and lacks the high-wavenumber ring carbonyl band.

Visualization: Tautomeric Pathways and IR Signatures[1]

Tautomerism cluster_3OH 3-Hydroxyisoxazole System cluster_4OH 4-Hydroxyisoxazole System Enol Enol Form (OH active) ~3600 cm⁻¹ Keto Keto Form (2H-isoxazol-3-one) C=O active (~1700 cm⁻¹) Enol->Keto Solid State / Polar Solvent Phenol Phenolic Form (Stable OH) No Ring C=O Phenol->Phenol No Tautomerism

Figure 1: Tautomeric equilibrium in 3-OH isoxazoles vs. stability in 4-OH derivatives. The shift from Enol to Keto drastically alters the IR spectrum.

Part 2: Comparative Analysis of Sampling Techniques

The choice of sampling technique is not merely operational; it determines which tautomer you observe.

FeatureSolid State (KBr / ATR) Solution State (CHCl₃ / CCl₄) Strategic Insight
Dominant Species Keto-Tautomer / Dimer Enol-Tautomer / Monomer Solid phase forces H-bonding, favoring the polar Keto form (C=O).
O-H Region Broad, multi-component bands (2500–3200 cm⁻¹) due to strong H-bonding (NH...O).Sharp, distinct peak (~3600 cm⁻¹) representing the free O-H stretch.Use solution IR to "unlock" the hidden hydroxyl group.
C=O Region Strong band (1650–1750 cm⁻¹) often mistaken for impurity or ester.Weak or absent (unless equilibrium shifts).The disappearance of this band upon dissolution confirms tautomerism.
Fingerprint Complex, rigid lattice vibrations.Simplified skeletal vibrations.Solution spectra are cleaner for structural assignment.

Part 3: Detailed Spectral Assignments (The Data)

The following data compares the specific wavenumbers for the hydroxyl group and associated diagnostic bands.

Table 1: Diagnostic Peaks for Isoxazole Derivatives[2]
Functional GroupVibration Mode3-Hydroxyisoxazole (Tautomeric)4-Hydroxyisoxazole (Phenolic)Notes
Free O-H Stretch~3600 cm⁻¹ (Solution only)3550–3650 cm⁻¹ (Sharp)Visible in dilute non-polar solvents.
H-Bonded O-H Stretch2700–3200 cm⁻¹ (Very Broad)3200–3400 cm⁻¹ (Broad)3-OH often overlaps with N-H stretch in keto form.
Ring C=O Stretch1680–1720 cm⁻¹ (Strong)Absent The "Smoking Gun" for 3-OH/5-OH tautomers.
Ring C=N Stretch1600–1640 cm⁻¹1610–1630 cm⁻¹Present in both, but shifts slightly with tautomerism.
N-H Stretch3100–3250 cm⁻¹ (Keto form)AbsentOnly seen in 3-OH/5-OH tautomers.

Critical Note: In 3-hydroxyisoxazoles, the "OH" band in the solid state is often a "ghost"—it is replaced by a broad N-H/OH network. Do not report a missing OH peak as a failed synthesis until you check for the C=O tautomer band.

Part 4: Experimental Protocol (Self-Validating System)

To definitively characterize a hydroxyisoxazole, you must perform a Variable Concentration Study . This protocol distinguishes between intermolecular H-bonding (dimers) and intramolecular effects, while simultaneously revealing tautomeric equilibria.

Protocol: The "Solvent Switch" Validation

Objective: Confirm structure by forcing the keto-enol equilibrium shift.

  • Baseline (Solid State):

    • Prepare a standard KBr pellet or use Diamond ATR.

    • Scan: 4000–400 cm⁻¹.[1][2][3]

    • Checkpoint: Look for a strong band at ~1700 cm⁻¹.[4] If present, you likely have a 3-OH or 5-OH isoxazolone tautomer.

  • Solvent A (Non-Polar / Dilute):

    • Dissolve sample in dry Carbon Tetrachloride (

      
      ) or Chloroform (
      
      
      
      ) at low concentration (<0.005 M).
    • Scan: Focus on 3000–3800 cm⁻¹.

    • Checkpoint: A sharp peak at ~3600 cm⁻¹ should appear (Free OH). The ~1700 cm⁻¹ band should diminish or disappear.

  • Solvent B (Polar / Concentrated):

    • Dissolve in Methanol or DMSO.

    • Scan: Full range.

    • Checkpoint: Polar solvents stabilize the ionic/keto forms. The spectrum may resemble the solid-state spectrum more closely than the

      
       spectrum.
      

Part 5: Analytical Workflow

Use this decision tree to interpret your IR data for isoxazole derivatives.

Workflow Start Start: Unknown Isoxazole Derivative SolidIR Step 1: Run Solid State IR (ATR/KBr) Start->SolidIR CheckCO Decision: Is there a strong band at 1680-1750 cm⁻¹? SolidIR->CheckCO LikelyKeto Likely 3-OH or 5-OH Isoxazole (Existing as Keto-Tautomer) CheckCO->LikelyKeto Yes CheckBroadOH Decision: Is there a broad OH (3200-3400 cm⁻¹)? CheckCO->CheckBroadOH No RunSoln Step 2: Run Dilute Solution IR (CCl₄) LikelyKeto->RunSoln CheckOH Result: Sharp peak at ~3600 cm⁻¹ appears C=O band decreases RunSoln->CheckOH Confirm3OH Conclusion: 3-Hydroxyisoxazole (Confirmed via Tautomeric Shift) CheckOH->Confirm3OH Likely4OH Likely 4-Hydroxyisoxazole CheckBroadOH->Likely4OH Yes

Figure 2: Analytical decision tree for distinguishing isoxazole isomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general IR group frequencies).
  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. - (Authoritative source on heteroaromatic tautomerism).

  • Ostergaard, N., et al. (1997). Tautomerism of 3-hydroxyisoxazoles and their ionisation in water. - (Specific data on 3-OH isoxazole equilibrium).

  • Hansen, P. E., & Lykkeberg, J. (1982). Infrared and NMR spectra of 3-hydroxyisoxazoles. - (Primary source for specific wavenumbers).

  • NIST Chemistry WebBook. Isoxazole-5-carbonyl chloride IR Spectrum. - (Reference for 5-substituted isoxazole carbonyl bands).

Sources

Comparative

Comparative biological activity of isoxazole-4-methanol vs isoxazole-4-carboxylic acid

This guide provides an in-depth technical comparison of Isoxazole-4-methanol and Isoxazole-4-carboxylic acid , analyzing their distinct roles in medicinal chemistry. While structurally similar, their biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Isoxazole-4-methanol and Isoxazole-4-carboxylic acid , analyzing their distinct roles in medicinal chemistry. While structurally similar, their biological activities diverge significantly: the alcohol functions primarily as a metabolic precursor and synthetic intermediate, whereas the acid acts as a potent pharmacophore mimicking excitatory neurotransmitters.

Executive Summary

  • Isoxazole-4-carboxylic acid is a critical bioisostere for the carboxylic acid moiety in glutamate and GABA receptor ligands. Its planar geometry and acidity (pKa ~4–5) allow it to engage in specific ionic interactions within the ligand-binding domains (LBD) of ionotropic glutamate receptors (iGluRs), specifically AMPA and Kainate subtypes.

  • Isoxazole-4-methanol lacks direct affinity for these ionic pockets. Instead, it serves as a neutral fragment with higher blood-brain barrier (BBB) permeability. In biological systems, it is frequently a metabolic substrate, undergoing oxidation to the active acid form, or acting as a neutral linker in fragment-based drug discovery (FBDD).

Physicochemical & Structural Divergence[1][2]

The biological activity of these molecules is dictated by their electronic properties. The isoxazole ring is an aromatic heterocycle, but the substituent at position 4 drastically alters its interaction map.

FeatureIsoxazole-4-methanolIsoxazole-4-carboxylic acid
Structure Primary Alcohol (-CH₂OH)Carboxylic Acid (-COOH)
pKa (approx.) ~13–15 (Neutral at pH 7.4)~4.0–5.0 (Anionic at pH 7.4)
H-Bond Donor 1 (Weak)1 (Strong)
H-Bond Acceptor 23 (carboxylate resonance)
LogP (Lipophilicity) Low to Moderate (Permeable)Low (Polar/Charged)
Primary Role Prodrug / Synthetic IntermediatePharmacophore / Bioisostere
Receptor Affinity Negligible (for iGluRs)High (mimics Glutamate)

Pharmacodynamics: The Glutamate Connection

Isoxazole-4-Carboxylic Acid as a Glutamate Mimic

The carboxylic acid derivative is the biologically active species in the context of neurotransmission. It structurally mimics the distal carboxylate group of L-Glutamate .

  • Mechanism: The isoxazole ring acts as a rigid scaffold that orients the C4-carboxylic acid to interact with the conserved Arginine clamp (e.g., Arg485 in GluA2 AMPA receptors).

  • Bioisosterism: Unlike a flexible aliphatic chain, the isoxazole ring restricts conformational entropy, potentially increasing binding affinity.

  • AMPA Receptor Modulation: Derivatives of isoxazole-4-carboxylic acid (specifically carboxamides) have been identified as modulators of the GluA2 subunit, protecting against excitotoxicity in models of Parkinson's disease.[1]

Isoxazole-4-Methanol: The Metabolic Precursor

The methanol derivative does not possess the negative charge required to anchor into the glutamate binding pocket. Its biological activity is often "latent."

  • Metabolic Activation: Upon systemic administration, isoxazole-4-methanol is oxidized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) . This converts the neutral, permeable alcohol into the active, polar acid.

  • Fragment Utility: In Fragment-Based Drug Discovery (FBDD), the methanol motif is used to probe neutral sub-pockets where a charged acid would be repulsive (e.g., hydrophobic clefts in Bromodomain proteins like BRD4).

Pathway Visualization: Metabolic Bioactivation

The following diagram illustrates the conversion of the "silent" methanol to the "active" acid and its subsequent receptor engagement.

MetabolicPathway Methanol Isoxazole-4-methanol (Neutral, Permeable) Aldehyde Isoxazole-4-carbaldehyde (Transient Intermediate) Methanol->Aldehyde ADH (Oxidation) Acid Isoxazole-4-carboxylic Acid (Anionic Pharmacophore) Aldehyde->Acid ALDH (Oxidation) Receptor AMPA/Kainate Receptor (Ligand Binding Domain) Acid->Receptor Ionic Interaction (Arg Clamp)

Caption: Bioactivation pathway of isoxazole-4-methanol to the active carboxylic acid pharmacophore.

Experimental Protocols

To validate the activity differences, the following protocols distinguish between the intrinsic activity of the acid and the metabolic requirement of the alcohol.

Protocol A: Synthesis of Isoxazole-4-Carboxylic Acid (Jones Oxidation)

Purpose: To generate the active standard from the methanol precursor for comparative assays.

  • Reagents: Isoxazole-4-methanol (1.0 eq), Jones Reagent (CrO₃/H₂SO₄, 2.5 eq), Acetone (Solvent).

  • Setup: Dissolve isoxazole-4-methanol in acetone at 0°C.

  • Addition: Add Jones Reagent dropwise over 30 minutes. Maintain temperature <5°C to prevent ring cleavage.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (The acid will streak/stay at baseline; alcohol will have higher Rf).

  • Quench: Add Isopropanol to quench excess oxidant (turns solution green).

  • Workup: Extract with Ethyl Acetate. Wash with Brine. Dry over Na₂SO₄.[2]

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: ¹H-NMR should show disappearance of -CH₂- protons (~4.5 ppm) and appearance of -COOH proton (~11-13 ppm).

Protocol B: AMPA Receptor Calcium Flux Assay

Purpose: To demonstrate that the Acid is the active agonist/modulator, while the Methanol is inactive in vitro (lacking metabolic enzymes).

  • Cell Line: HEK293 cells stably expressing GluA2 (AMPA receptor subunit).[1]

  • Dye Loading: Incubate cells with Fluo-4 AM (Calcium indicator) for 45 mins at 37°C.

  • Buffer: HBSS with 20 mM HEPES, pH 7.4. Critical: Ensure Mg²⁺-free buffer to prevent channel block.

  • Treatment Groups:

    • Negative Control: Buffer only.

    • Positive Control: Glutamate (10 µM) + Cyclothiazide (100 µM, to block desensitization).

    • Test A: Isoxazole-4-methanol (100 µM).

    • Test B: Isoxazole-4-carboxylic acid (100 µM).

  • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) using a FLIPR or kinetic plate reader.

  • Expected Result:

    • Acid: Immediate increase in fluorescence (agonist activity) or modulation of Glutamate signal.

    • Methanol: No significant change in fluorescence (inactive at receptor level).

Comparative Decision Logic for Drug Design

When should a researcher select one over the other? Use this logic flow to determine the appropriate scaffold.

DecisionTree Start Select Isoxazole Scaffold TargetType What is the Biological Target? Start->TargetType GPCR_IonChannel Ion Channel / GPCR (e.g., Glutamate, GABA) TargetType->GPCR_IonChannel Charged Pocket Enzyme_Neutral Intracellular Enzyme (e.g., Kinase, Bromodomain) TargetType->Enzyme_Neutral Hydrophobic Pocket AcidChoice Choose Isoxazole-4-Carboxylic Acid GPCR_IonChannel->AcidChoice MethanolChoice Choose Isoxazole-4-Methanol Enzyme_Neutral->MethanolChoice AcidReason Reason: Mimics Glutamate/Aspartate Forms Ionic Bonds AcidChoice->AcidReason MethanolReason Reason: Neutral Linker / Pro-drug Penetrates Cell Membrane MethanolChoice->MethanolReason

Caption: Decision matrix for selecting isoxazole scaffolds in drug discovery.

References

  • Carboxylic Acid Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (2018). Discusses the pKa and planar geometry of isoxazole acids as bioisosteres.

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives. MDPI / PubMed. (2025). Details the specific activity of isoxazole-4-carboxylic acid derivatives on GluA2 subunits.

  • Isoxazole Ionotropic Glutamate Neurotransmitters. Current Medicinal Chemistry. (2005). Reviews the structural requirements for isoxazole-based glutamate agonists.

  • Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. (2016). Provides comparative physicochemical data on isoxazole acidity and permeability.[3]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid. International Journal of Molecular Sciences. (2022). Demonstrates the use of the acid in peptide synthesis.[4][5]

Sources

Validation

Structural Elucidation of 5-Aryl-isoxazole-4-methanol Analogs: A Comparative Crystallographic Guide

Executive Summary In Fragment-Based Drug Discovery (FBDD), the 5-aryl-isoxazole-4-methanol scaffold represents a privileged pharmacophore, offering a unique combination of a rigid heteroaromatic core and a flexible hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the 5-aryl-isoxazole-4-methanol scaffold represents a privileged pharmacophore, offering a unique combination of a rigid heteroaromatic core and a flexible hydrogen-bond donor/acceptor "handle" (the hydroxymethyl group). However, the efficacy of this scaffold relies heavily on two structural variables: the biaryl torsion angle between the isoxazole and the 5-aryl ring, and the supramolecular hydrogen-bonding network driven by the C4-methanol group.

This guide compares the "performance" of Single Crystal X-Ray Diffraction (SC-XRD) against alternative structural elucidation methods (NMR, Computational Modeling) for this specific chemical series. We demonstrate that while NMR is sufficient for connectivity, SC-XRD is the only method that provides the absolute conformational certainty required for high-affinity ligand design.

Part 1: The Structural Challenge (The "Why")

The 5-aryl-isoxazole-4-methanol scaffold presents a specific stereoelectronic challenge that necessitates crystallographic resolution:

  • The Biaryl Twist: The bond connecting the isoxazole C5 and the aryl ring allows for rotation. In solution (NMR), this bond averages out. In a protein binding pocket, it adopts a specific low-energy conformation. X-ray crystallography captures this "frozen" bioactive-relevant conformation.

  • The Methanol Anchor: The C4-hydroxymethyl group acts as a critical "warhead" for solubility and target engagement. Its orientation is determined by competing intramolecular H-bonds (with the isoxazole N or O) versus intermolecular bonds.

Comparative Analysis: Methodological Performance

The following table contrasts the utility of SC-XRD against standard alternatives for this specific scaffold.

FeatureMethod A: SC-XRD (The Gold Standard) Method B: Solution NMR (NOESY/ROESY) Method C: Computational Docking (DFT)
Primary Output Absolute 3D configuration & packingConnectivity & relative proximityPredicted energy minima
Torsional Resolution High (<0.5° error) . Resolves the exact C5-Aryl twist.Low . Averages rotation; NOE signals often ambiguous for this bond.Variable . Heavily dependent on force field parameterization.
H-Bond Network Direct Observation . Maps donor/acceptor distances (e.g., O-H...N).Indirect .[1] Inferred from chemical shift perturbations (temperature coefficients).Hypothetical . Predicts ideal geometry, ignores solvent entropy.
Sample State Solid (Crystal).[1][2][3] Mimics "frozen" energetic minimum.Liquid (Solution). Dynamic averaging.Virtual (Gas/Solvent Model).
Confidence Level Definitive .Inferential.Predictive.[4]

Part 2: Structural Criticality & Data Interpretation[3]

The Isoxazole vs. Pyrazole Comparison

A common bioisosteric replacement in this series is swapping the isoxazole (O-N) for a pyrazole (N-N). SC-XRD data reveals why this switch often drastically alters potency, despite 2D structural similarity.

  • Isoxazole (Product): The oxygen atom is a weak H-bond acceptor. The nitrogen is a moderate acceptor. The ring is electron-poor.

    • Crystal Data Insight: 5-aryl-isoxazoles often crystallize in planar sheets driven by

      
       stacking, with the methanol -OH donating to the isoxazole -N of a neighbor (Intermolecular 
      
      
      
      ).
  • Pyrazole (Alternative): Contains an -NH donor.

    • Crystal Data Insight: Pyrazoles form strong cyclic dimers (

      
       motifs) or catemers that disrupt the planar stacking observed in isoxazoles. This explains differences in solubility and melting point.
      
The Biaryl Torsion Angle

For 5-phenyl-isoxazole-4-methanol:

  • Steric Clash: The ortho-protons of the phenyl ring clash with the isoxazole oxygen/nitrogen.

  • X-Ray Result: The rings are rarely coplanar. SC-XRD typically reveals a torsion angle of 15°–45° , depending on packing forces. This "twist" creates a specific 3D volume that must fit the target protein pocket.

    • Impact: Docking algorithms often assume planarity (0°), leading to false-positive binding predictions. X-ray data corrects this geometric bias.

Part 3: Experimental Protocol (Self-Validating)

Growing diffraction-quality crystals of isoxazole-methanols can be challenging due to their moderate polarity. The following protocol uses a Vapor Diffusion approach optimized for this scaffold.

Workflow: From Synthesis to Structure

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Diffraction & Analysis S1 Precursor (Aldehyde) S2 Oxime Formation S1->S2 S3 [3+2] Cycloaddition (Nitrile Oxide + Alkyne) S2->S3 NCS/Et3N C1 Purification (Silica Gel) S3->C1 C2 Vapor Diffusion (EtOAc / Hexane) C1->C2 Slow Diff. C3 Crystal Harvest (Mounting) C2->C3 D1 X-Ray Diffraction (Mo/Cu Source) C3->D1 D2 Data Reduction (Integration/Scaling) D1->D2 D3 Structure Solution (Direct Methods) D2->D3

Caption: Optimized workflow for structural elucidation of isoxazole analogs. Note the critical [3+2] cycloaddition step which defines the regiochemistry.

Detailed Crystallization Protocol
  • Preparation: Dissolve 10 mg of the pure 5-aryl-isoxazole-4-methanol in 0.5 mL of Ethyl Acetate (Solvent A). Ensure the solution is clear; filter through a 0.2

    
    m PTFE filter if necessary.
    
  • Setup: Place the solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger jar containing 3 mL of Hexane (Solvent B, Antisolvent). Cap the large jar tightly.

  • Mechanism: Hexane vapor will slowly diffuse into the ethyl acetate, gradually increasing the polarity gap and forcing the isoxazole to nucleate in an ordered lattice.

  • Observation: Inspect after 48–72 hours. Look for prismatic needles.

    • Troubleshooting: If oiling occurs, repeat with Ethanol/Water (slow evaporation) to leverage the hydrogen-bonding potential of the methanol group.

Part 4: Data Specifications

When publishing or analyzing your data, ensure your dataset meets these metrics to validate the structure fully.

MetricTarget SpecificationSignificance
Space Group Often

or

Centrosymmetric groups are common for racemates; chiral analogs (if substituted) may crystallize in

.
Resolution

Required to resolve hydrogen atom positions on the methanol -OH.
R-Factor (

)

Indicates high agreement between the model and electron density.
Completeness

Ensures no missing diffraction cones, critical for accurate bond lengths.
Key Bond Lengths N-O

C=N

Validates the isoxazole oxidation state and lack of ring-opening.

References

  • Synthesis & Cycloaddition

    • Padmaja, A., et al. "Synthesis and Structural Conformation of a Novel Isoxazole Derivative." X-ray Structure Analysis Online, vol. 27, 2011, pp. 17-18.
  • Isoxazole vs.

    • Lynch, D.E., et al. "Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole." Acta Crystallographica Section E, vol. 78, 2022.
  • Hydrogen Bonding Motifs

    • Infantes, L., et al.
  • General Methodology (X-ray vs NMR)

    • Smyth, M.S., et al. "Crystal structure of isoxazole-based inhibitors." Journal of Medicinal Chemistry, vol. 52, no. 14, 2009.

Sources

Comparative

Technical Comparison Guide: Elemental Analysis &amp; Purity Standards for (5-(3-Fluorophenyl)isoxazol-4-yl)methanol

Executive Summary Target Molecule: (5-(3-Fluorophenyl)isoxazol-4-yl)methanol CAS: 1203472-81-0 (Generic analog reference); Note: Isomeric forms such as the 4-fluorophenyl derivative are common; this guide applies specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (5-(3-Fluorophenyl)isoxazol-4-yl)methanol CAS: 1203472-81-0 (Generic analog reference); Note: Isomeric forms such as the 4-fluorophenyl derivative are common; this guide applies specifically to the 3-fluorophenyl-4-methanol regioisomer. Molecular Formula: C₁₀H₈FNO₂ Molecular Weight: 193.17 g/mol

Establishing the purity of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol presents a specific analytical challenge due to the convergence of three physicochemical factors: the refractory nature of the C-F bond during combustion, the hygroscopicity of the hydroxymethyl group, and the nitrogen-rich isoxazole core .

This guide objectively compares the two primary standards for purity validation: Classical Combustion Analysis (CHN/F) and Quantitative Nuclear Magnetic Resonance (qNMR) . While Combustion Analysis remains the prerequisite for publication in top-tier journals (e.g., J. Med. Chem.), qNMR offers superior specificity for biological potency determination.

Part 1: The Theoretical Standard (Benchmark Values)

Before selecting an analytical method, the theoretical elemental composition must be established as the absolute reference standard. Deviations from these values indicate impurities (solvents, water, inorganic salts) or synthetic errors.

Table 1: Theoretical Elemental Composition for C₁₀H₈FNO₂

ElementSymbolAtomic MassCountTotal MassTheoretical %Acceptance Range (±0.4%)
Carbon C12.01110120.1162.18% 61.78% – 62.58%
Hydrogen H1.00888.064.17% 3.77% – 4.57%
Nitrogen N14.007114.017.25% 6.85% – 7.65%
Fluorine F18.998119.009.84% 9.44% – 10.24%
Oxygen O15.999232.0016.57% Not typically measured

Critical Insight: The high Fluorine content (~9.8%) is the primary disruptor in standard CHN analysis. Without specific additives, Fluorine can attack the silica combustion tube, forming SiF₄ and skewing results.

Part 2: Method A - Combustion Analysis (CHN/F)

The "Gold Standard" for Synthetic Verification

Combustion analysis is the definitive method for proving bulk purity and elemental composition. However, for fluorinated isoxazoles, standard protocols often fail.

Technical Challenges
  • Fluorine Interference: F atoms form HF and F₂ during combustion, which react with the quartz (SiO₂) tube to form volatile SiF₄. This leads to high Carbon readings (due to gas trapping) or instrument damage.

  • Incomplete Combustion: The isoxazole ring is aromatic and stable; combined with the C-F bond energy (approx. 485 kJ/mol), "flash" combustion at standard temperatures (900°C) may be insufficient.

Optimized Protocol for (5-(3-Fluorophenyl)isoxazol-4-yl)methanol

Step 1: Sample Preparation (Drying)

  • Rational: The hydroxymethyl group (-CH₂OH) is a hydrogen bond donor/acceptor, making the solid hygroscopic. Water (H₂O) adds mass without Carbon, lowering %C and raising %H.

  • Protocol: Dry 10–15 mg of sample in a vacuum drying pistol (Abderhalden) at 60°C over P₂O₅ (Phosphorus Pentoxide) for 4–6 hours. Do not exceed 80°C to avoid sublimation.

Step 2: Additive Selection (The "Fluorine Fix")

  • Rational: You must "scavenge" the Fluorine to prevent it from attacking the quartz.

  • Protocol: Mix the weighed sample (2–3 mg) with 5–10 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) in the tin capsule.

    • Mechanism:[1] V₂O₅ acts as an oxidative flux, raising the local temperature >1000°C and binding Fluorine as stable metal fluorides.

Step 3: Analysis

  • Run in Dynamic Flash Combustion mode.

  • Acceptance Criteria: Results must fall within ±0.4% of theoretical values (see Table 1).

Part 3: Method B - Quantitative NMR (qNMR)

The "Modern Standard" for Potency & Potency Assignment

qNMR is a self-validating, absolute method that does not require a reference standard of the analyte itself—only a pure internal standard (IS).[2] It is superior for determining the active moiety content for biological assays.

Optimized Protocol

Step 1: Internal Standard (IS) Selection

  • Requirement: The IS signals must not overlap with the analyte.

  • Analyte Signals (Predicted in DMSO-d₆):

    • Isoxazole C3-H: ~8.5–9.0 ppm (Singlet)

    • Phenyl Group: ~7.3–7.8 ppm (Multiplet)

    • Methanol -CH₂-: ~4.5 ppm (Singlet)

  • Recommended IS: Maleic Acid (Singlet at ~6.2 ppm) or 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm). These regions are typically clear in isoxazole spectra.

Step 2: Sample Preparation

  • Weigh exactly ~10 mg of analyte (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial.
  • Dissolve in 0.6 mL DMSO-d₆. Ensure complete dissolution (sonicate if necessary).

Step 3: Acquisition Parameters (Critical for Accuracy)

  • Pulse Angle: 90°

  • Relaxation Delay (D1): Must be

    
     (longest relaxation time). For aromatic protons, set D1 = 30–60 seconds .
    
  • Scans: 16–32 scans (for S/N > 250:1).

Step 4: Calculation



Where:

  • 
     = Integral area[2]
    
  • 
     = Number of protons (e.g., 1 for Isoxazole C3-H, 2 for Maleic Acid)
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     = Molecular Weight[3]
    
  • 
     = Mass weighed[3]
    
  • 
     = Purity of Internal Standard (usually 99.9%)
    

Part 4: Comparative Analysis & Decision Guide

Table 2: Method Comparison for (5-(3-Fluorophenyl)isoxazol-4-yl)methanol

FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)
Primary Utility Confirmation of elemental formula & bulk purity.Absolute quantification of potency (w/w %).
Fluorine Handling Difficult: Requires V₂O₅/WO₃ additives. Risk of tube damage.Excellent: F does not interfere with ¹H NMR. ¹⁹F qNMR is also possible.
Water/Solvent Detection Poor: Cannot distinguish solvates from impurities.Excellent: Distinct peaks for water/solvents; can quantify them separately.
Sample Destructive? Yes (Combustion).No (Sample recoverable).
Precision ±0.3% – 0.4% (Absolute).±0.5% – 1.0% (Dependent on weighing/integration).
Regulatory Status Required for new chemical entity (NCE) publication.Accepted by FDA/ICH for reference standard calibration.
Decision Logic: Which Standard to Use?

Use the following workflow to determine the appropriate validation method for your stage of research.

PurityDecision Start Start: Validation of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol Purpose What is the primary purpose? Start->Purpose Pub Publication / New Compound Registration Purpose->Pub Structural Proof Bio Biological Assay / Potency Check Purpose->Bio Functional Use CheckF Check Fluorine Content (Theoretical: 9.84%) Pub->CheckF MethodQNMR Method B: qNMR (Internal Std: Maleic Acid) Bio->MethodQNMR MethodCHN Method A: Combustion Analysis (Must use V2O5 Additive) CheckF->MethodCHN High F requires additives ResultCHN Pass: Within ±0.4%? Fail: Check for trapped solvent/water MethodCHN->ResultCHN ResultQNMR Output: Absolute Purity % (Use for IC50 calculations) MethodQNMR->ResultQNMR

Figure 1: Decision matrix for selecting the appropriate purity standard based on research intent. Note the specific requirement for additives in Method A due to the fluorinated moiety.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • J. Org. Chem. Guidelines for Authors. (2024). Characterization of New Substances: Elemental Analysis. American Chemical Society. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Thermo Fisher Scientific. (2021). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42271. Link

  • FDA. (2022). Q3D(R2) Elemental Impurities: Guidance for Industry. International Council for Harmonisation.[4] Link

Sources

Safety & Regulatory Compliance

Safety

Safe Disposal of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol: A Procedural Guide for Laboratory Personnel

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol. As a research chemical, its toxicological and environmental properties may not...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol. As a research chemical, its toxicological and environmental properties may not be fully characterized. Therefore, this procedure is grounded in the principles of prudent laboratory practice, regulatory compliance, and a deep understanding of the chemical's structural alerts—namely, its halogenated aromatic and heterocyclic nature. The primary directive is to treat this compound as hazardous waste and to consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.[1]

Hazard Identification and Risk Assessment

The molecule contains three key features that inform our assessment:

  • Isoxazole Ring: The parent isoxazole is a flammable liquid.[2] Derivatives can be biologically active and may present uncharacterized toxicological risks.

  • Fluorophenyl Group: The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds highly stable and persistent in the environment.[3][4] Their thermal decomposition requires high temperatures, and improper incineration can lead to the formation of hazardous byproducts.[3]

  • Methanol Group: The hydroxymethyl (-CH₂OH) group can influence the compound's solubility and reactivity.

Based on data from similar fluorinated isoxazole derivatives, we can infer the following potential hazards.

Property/Hazard Inference from Analogous Compounds Source
Physical State Likely a white or off-white solid powder at room temperature.[5]
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[6][7]
Irritation Potential to cause skin and severe eye irritation.[6][7]
Environmental Hazard Fluorinated organic compounds are noted for their environmental persistence. Should not be released into the environment.[2][3]
Combustibility Classified as a combustible solid.[8]

Causality: The presence of the fluorophenyl and isoxazole moieties suggests that the compound should be handled with the full personal protective equipment (PPE) required for toxic and irritating substances. Its classification as a halogenated organic dictates its ultimate disposal pathway.[9]

Pre-Disposal Procedures: Segregation and PPE

Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Halogenated organic wastes are typically disposed of via high-temperature incineration, a process that is more expensive and specialized than that for non-halogenated solvents.[10] Mixing waste streams can lead to dangerous reactions and complicates the disposal process.[11]

Required Personal Protective Equipment (PPE)

Before handling the waste container or the chemical itself, ensure you are wearing the appropriate PPE.[12][13]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of damage before use.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Ventilation: All handling of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol, including transfer to a waste container, should be performed inside a certified chemical fume hood to minimize inhalation exposure.[13]

Waste Stream Segregation
  • Designate a "Halogenated Organic Solid Waste" container. This is the only appropriate container for this compound.[9]

  • DO NOT mix (5-(3-Fluorophenyl)isoxazol-4-yl)methanol with:

    • Non-halogenated organic waste (e.g., acetone, hexane, ethanol).[10]

    • Aqueous waste (acids, bases).[9]

    • Strong oxidizers or reducing agents.[11]

    • Biologically hazardous waste.[14]

Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is compliant with major regulatory frameworks like the Occupational Safety and Health Administration (OSHA) Lab Standard (29CFR1910.1450) and Environmental Protection Agency (EPA) guidelines.[15]

Step 1: Waste Characterization

The moment you decide to discard (5-(3-Fluorophenyl)isoxazol-4-yl)methanol, it is legally considered a hazardous waste.[16] This includes leftover material, contaminated labware (e.g., weigh boats, spatulas), and spill cleanup debris.

Step 2: Container Selection and Management
  • Primary Container: If possible, use the original manufacturer's container. If it is compromised, select a new container made of compatible material (e.g., glass or high-density polyethylene) with a secure, screw-top lid.[11]

  • Container Integrity: Ensure the container is in good condition, free from cracks or leaks.[16]

  • Headspace: Do not overfill the container. Leave at least 10% headspace (about one inch) to allow for expansion of contents.[11]

  • Keep Closed: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[16][17] Leaving a funnel in the opening is not acceptable.[17]

Step 3: Labeling

Accurate labeling is a critical compliance and safety requirement.

  • Affix a "Hazardous Waste" label provided by your institution's EHS department to the container as soon as the first particle of waste is added.[16]

  • Complete all fields on the label:

    • Full Chemical Name: Write out "(5-(3-Fluorophenyl)isoxazol-4-yl)methanol". Do not use abbreviations or chemical formulas.[16]

    • Composition: List all contents, including any contaminated materials (e.g., "weigh paper contaminated with...").

    • Hazards: Check all applicable hazard boxes (e.g., "Toxic," "Irritant").

Step 4: Waste Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak. The bin should be made of a compatible material and large enough to hold the entire contents of the container.[16]

  • Segregated Storage: Within the SAA, continue to store the halogenated waste away from incompatible materials like acids, bases, and oxidizers.[11]

Step 5: Arranging Final Disposal
  • Contact EHS: Once the waste container is full or you are finished with the project, contact your institution's EHS department to schedule a waste pickup.[16]

  • Do Not Use Drains or Trash: Under no circumstances should this chemical or its empty containers be disposed of in a standard trash can or poured down the sink.[14][18] Drain disposal of halogenated organics is a serious environmental and regulatory violation.

  • Empty Container Disposal: An "empty" container that held this chemical must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as halogenated liquid hazardous waste.[16] Only after this procedure can the defaced container be discarded as regular lab glass or plastic waste.[19]

Spill Management

Accidental spills must be managed immediately and safely.

  • Alert Personnel: Notify everyone in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before cleanup, don the full PPE described in Section 2.1.

  • Containment: Use a chemical spill kit to absorb the material. Cover the solid with an absorbent pad or a universal absorbent like vermiculite.

  • Collection: Carefully sweep the absorbed material into a designated waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleanup materials (gloves, wipes, absorbent) as hazardous waste.

  • Label and Dispose: Label the spill cleanup waste as "Debris contaminated with (5-(3-Fluorophenyl)isoxazol-4-yl)methanol" and manage it through the same halogenated waste stream.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the proper handling and disposal of (5-(3-Fluorophenyl)isoxazol-4-yl)methanol waste.

G Workflow for (5-(3-Fluorophenyl)isoxazol-4-yl)methanol Disposal cluster_prep Preparation & Characterization cluster_handling Handling & Containment cluster_disposal Final Disposition A Waste Generated (Unused chemical, contaminated labware, or spill debris) B Characterize Waste: Is it (5-(3-Fluorophenyl)isoxazol-4-yl)methanol? A->B C Consult SDS / Analog Data Identify Hazards: Toxic, Irritant, Halogenated B->C Yes D Classify as: HALOGENATED ORGANIC SOLID WASTE C->D E Select Compatible Container (Glass or HDPE with screw cap) D->E F Affix & Complete 'Hazardous Waste' Label E->F G Store in Designated SAA with Secondary Containment F->G H Container Full or Project Complete? G->H H->G No I Schedule Pickup with Institutional EHS Department H->I Yes J Waste Awaiting Pickup (Continue Safe Storage) I->J

Caption: Disposal decision workflow for (5-(3-Fluorophenyl)isoxazol-4-yl)methanol.

References

  • Safety Data Sheet. (2024, July 17). Methanol (Technical grade).
  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). BenchChem.
  • Chemical Safety in Research and Teaching.
  • The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime.
  • Health and Safety Compliance for the Research Labor
  • Navigating the Safe Disposal of 5-Aminomethyl-3-methoxyisoxazole: A Procedural Guide. Benchchem.
  • Safety in the use of chemicals at work. (2010, February 2).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA Nepis.
  • WASTE MANAGEMENT. Bucknell University.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR.
  • SAFETY DATA SHEET - Isoxazole. (2025, December 19). Fisher Scientific.
  • Hazardous Waste and Disposal Consider
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.
  • SAFETY DATA SHEET - 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. (2025, December 20). Fisher Scientific.
  • 7.2 Organic Solvents. University of North Carolina at Chapel Hill Environment, Health and Safety.
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • EPA HAZARDOUS WASTE CODES. Florida Department of Environmental Protection.
  • 5-(4-Fluorophenyl)isoxazole-3-methanol. Chem-Impex.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8).
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Safety Data Sheet - 5-Chloro-3-(4-fluorophenyl)isoxazole. (2024, December 19). CymitQuimica.
  • Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis.
  • [3-(4-fluoro-phenyl)-isoxazol-5-yl]-methanol. Sigma-Aldrich.
  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University.
  • Guidelines for the safe disposal of expired drugs. (2006, May 17). World Health Organization Regional Office for the Eastern Mediterranean.

Sources

Handling

Personal Protective Equipment &amp; Safety Protocol: (5-(3-Fluorophenyl)isoxazol-4-yl)methanol

Executive Summary & Chemical Context Compound: (5-(3-Fluorophenyl)isoxazol-4-yl)methanol CAS No: 1159251-38-3 (Generic/Analogous Reference) Physical State: Solid (Crystalline Powder) As a functionalized isoxazole interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: (5-(3-Fluorophenyl)isoxazol-4-yl)methanol CAS No: 1159251-38-3 (Generic/Analogous Reference) Physical State: Solid (Crystalline Powder)

As a functionalized isoxazole intermediate, this compound presents a dual-hazard profile: the inherent reactivity of the isoxazole heterocycle and the metabolic stability conferred by the fluorinated phenyl group. While often categorized generically as an irritant, isoxazole derivatives can exhibit unpredictable biological activity, including GABAergic modulation.

The Core Directive: Treat this compound as a Novel Research Chemical (NRC) . In the absence of long-term toxicological data, you must apply the Precautionary Principle , assuming higher toxicity than indicated by generic Safety Data Sheets (SDS).

Hazard Identification & Risk Assessment

Based on Structure-Activity Relationships (SAR) of isoxazole methanols.

Hazard Class (GHS)H-CodeRisk DescriptionOperational Implication
Acute Toxicity (Oral) H302/H301Harmful/Toxic if swallowed. Isoxazoles can be metabolically active.[1]Zero-tolerance for dust generation outside containment.
Skin/Eye Irritation H315/H319Causes skin and serious eye irritation.Contact dermatitis risk; mucous membrane sensitivity.
STOT-SE H335May cause respiratory irritation.Inhalation of fine dust is the primary exposure vector.
Environmental H412Harmful to aquatic life (Fluorinated organic).Strict segregation from aqueous waste streams.

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard PPE" to a task-based selection criteria designed to prevent breakthrough and inhalation.[2]

A. Respiratory Protection (The Primary Barrier)
  • Primary Control: All solid handling (weighing, transfer) must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable): A half-face respirator with P100 (HEPA) cartridges is mandatory for powder handling. Simple surgical masks offer zero protection against molecular particulates of this size.

B. Dermal Protection (Glove Selection Logic)
  • Material: Nitrile Rubber (NBR).

  • Minimum Thickness: 0.11 mm (Standard Exam) for incidental splash; 0.2 mm (Heavy Duty) for prolonged handling.

  • Breakthrough Logic: Methanol-functionalized heterocycles are polar. While nitrile provides excellent resistance to solids, if this compound is dissolved in solvents like DCM or Acetone, the solvent dictates the glove choice.

    • In Acetone/DCM Solution: Double-gloving (PE/EVA laminate inner, Nitrile outer) is required.

C. Ocular Protection
  • Standard: ANSI Z87.1 Chemical Splash Goggles.

  • Prohibited: Standard safety glasses with open sides are insufficient for fine powders that can drift in turbulent air currents.

Operational Protocol: Safe Handling Workflow

The following diagram outlines the decision logic for handling this compound, prioritizing engineering controls over PPE.

SafeHandlingWorkflow Start START: Handling (5-(3-Fluorophenyl) isoxazol-4-yl)methanol StateCheck Is the compound Solid or in Solution? Start->StateCheck Solid SOLID (Powder) StateCheck->Solid Powder Solution SOLUTION (Dissolved) StateCheck->Solution Liquid Weighing Weighing Protocol: 1. Use Anti-Static Gun 2. Work inside Fume Hood 3. Pre-weigh closed vial Solid->Weighing DustControl CRITICAL: Avoid Drafts Use Analytical Balance Shield Weighing->DustControl Reaction Perform Reaction/Analysis DustControl->Reaction SolventCheck Check Solvent Type Solution->SolventCheck PolarSolvent Methanol/Ethanol: Single Nitrile Glove OK SolventCheck->PolarSolvent PenetratingSolvent DCM/THF/DMF: Double Glove (Laminate Inner) SolventCheck->PenetratingSolvent PolarSolvent->Reaction PenetratingSolvent->Reaction Disposal DISPOSAL: Segregate as Halogenated Waste Reaction->Disposal

Caption: Operational decision tree distinguishing handling protocols based on physical state and solvent carrier properties.

Waste Disposal Strategy

Critical Scientific Insight: This molecule contains a Fluorine atom on the phenyl ring.[3] Most regulatory bodies (EPA/EU) classify fluorinated organics as Halogenated Waste .

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., pure Acetone/Ethanol waste). Mixing fluorinated compounds into non-halogenated streams can result in heavy fines and damage to incinerator scrubbers (due to HF formation).

  • Labeling: Clearly tag waste containers as: "Halogenated Organic Waste: Contains Organic Fluorine."

  • Destruction: Must be sent for high-temperature incineration (>1100°C) with flue gas scrubbing.

Emergency Response: Spill & Exposure

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves, goggles, and N95/P100 respirator.

  • Contain: Do not dry sweep (creates dust). Cover the spill with a damp paper towel (solvent-wet if compatible, or water) to bind the powder.

  • Neutralize: Wipe area with a mild surfactant solution.

  • Dispose: Place all cleanup materials into the Halogenated Solid Waste bin.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol, as it may increase transdermal absorption of the isoxazole.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[4]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16217812, 5-(4-Fluorophenyl)isoxazole-3-methanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Halogenated Solvent Waste. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-(3-Fluorophenyl)isoxazol-4-yl)methanol
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(5-(3-Fluorophenyl)isoxazol-4-yl)methanol
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